BAY-826
Description
Structure
2D Structure
Properties
IUPAC Name |
3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-λ6-sulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F5N6OS/c1-16-8-17(2)24(36-6-7-37-25(36)13-23(35-37)19-4-3-5-33-15-19)12-22(16)34-26(38)20-9-18(14-32)10-21(11-20)39(27,28,29,30)31/h3-13,15H,1-2H3,(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPASHPJAIUOWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)C#N)S(F)(F)(F)(F)F)N3C=CN4C3=CC(=N4)C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F5N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The TIE-2 Inhibitor BAY-826: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
BAY-826 is a potent and selective small molecule inhibitor of the Tyrosine-protein kinase receptor (TIE-2), a key regulator of angiogenesis and vascular stability. This technical guide elucidates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action: TIE-2 Inhibition
The primary mechanism of action of this compound is the direct inhibition of TIE-2, also known as angiopoietin-1 receptor.[1][2][3][4] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of TIE-2 and preventing its autophosphorylation.[1][2] This suppression of TIE-2 phosphorylation is the critical step in its inhibitory action, disrupting the downstream signaling cascade that promotes endothelial cell survival, vascular stabilization, and maturation.[1][5]
The angiopoietin/TIE-2 signaling axis is a crucial pathway in vascular biology. The ligand angiopoietin-1 (Ang-1) typically binds to and activates TIE-2, leading to the recruitment and phosphorylation of downstream signaling molecules. This cascade ultimately promotes vascular quiescence and stability. Conversely, angiopoietin-2 (Ang-2) can act as a context-dependent antagonist or partial agonist, promoting vascular destabilization and angiogenesis. By inhibiting TIE-2 phosphorylation, this compound effectively blocks the signaling initiated by both Ang-1 and Ang-2, thereby disrupting these physiological and pathological processes.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Target/System | Reference(s) |
| Dissociation Constant (Kd) | 1.6 nM | TIE-2 | [2][3] |
| IC50 | 1.3 nM | TIE-2 Autophosphorylation (HUVECs) | [4] |
| EC50 | ~1.3 nM | TIE-2 Autophosphorylation (HUVECs) | [3] |
Table 1: Potency of this compound against TIE-2
| Target Kinase | Dissociation Constant (Kd) | Reference(s) |
| TIE-2 | 1.6 nM | [2][3] |
| TIE-1 | 0.9 nM | [2] |
| DDR1 | 0.4 nM | [2] |
| DDR2 | 1.3 nM | [2] |
| LOK (STK10) | 5.9 nM | [2] |
| VEGFR | Micromolar concentrations required for effect | [2][4] |
| FGFR | Micromolar concentrations required for effect | [2][4] |
| PDGFR | Micromolar concentrations required for effect | [2][4] |
Table 2: Selectivity Profile of this compound
Signaling Pathway Inhibition
This compound disrupts the TIE-2 signaling cascade, which plays a pivotal role in angiogenesis and vascular maintenance. The following diagram illustrates the canonical Angiopoietin/TIE-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information from published abstracts.[1]
TIE-2 Phosphorylation Assay (In Vitro)
This assay is designed to measure the ability of this compound to inhibit the autophosphorylation of the TIE-2 receptor in a cellular context.
In Vivo Glioma Model
This experimental model is used to assess the efficacy of this compound in a preclinical cancer model.
-
Cell Culture: Murine glioma cell lines (e.g., SMA-560) are cultured in appropriate media.
-
Animal Model: Syngeneic mice (e.g., C57BL/6) are used to allow for the implantation of the murine glioma cells without rejection.
-
Tumor Implantation: A specific number of glioma cells are stereotactically implanted into the brains of the mice to establish intracranial tumors.
-
Treatment Regimen:
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives this compound, typically via oral gavage, at a predetermined dose and schedule.
-
The control group receives a vehicle solution.
-
In some cohorts, this compound may be combined with other treatments like irradiation.
-
-
Monitoring and Endpoints:
-
Mice are monitored for tumor growth, often through non-invasive imaging techniques, and for overall health and survival.
-
Primary endpoints typically include tumor growth inhibition and overall survival.
-
-
Histological Analysis:
-
At the end of the study, or upon reaching a humane endpoint, mice are euthanized, and their brains are harvested.
-
Tumor tissue is analyzed histologically to assess parameters such as vessel density and immune cell infiltration.
-
Conclusion
This compound is a highly potent and selective inhibitor of the TIE-2 receptor tyrosine kinase. Its mechanism of action, centered on the inhibition of TIE-2 autophosphorylation, leads to the disruption of key signaling pathways involved in angiogenesis and vascular stability. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and improving survival in animal models of glioma, particularly in combination with radiotherapy.[1] The data presented in this guide provide a comprehensive overview of the molecular and cellular pharmacology of this compound, supporting its continued investigation as a potential therapeutic agent.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cerebral glioma model for experimental therapy and in vivo invasion studies in syngeneic BD IX rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PathSpecific™ TIE2 Cell-based Phosphorylation Assay - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to the Discovery and Development of the TIE-2 Inhibitor BAY-826
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-826 is a novel, potent, and orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams.
Introduction
The angiopoietin/TIE (tunica interna endothelial cell kinase) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] The TIE-2 receptor, primarily expressed on endothelial cells, and its ligands, angiopoietin-1 (Ang-1) and angiopoietin-2 (Ang-2), play a pivotal role in vessel maturation, stability, and remodeling.[3][4] Dysregulation of this pathway is implicated in various pathologies, including cancer, where it contributes to tumor angiogenesis and growth.[2][3] this compound was developed as a selective inhibitor of TIE-2 to target this pathway for therapeutic intervention, particularly in highly vascularized tumors like glioblastoma.[1][2]
Mechanism of Action
This compound is a potent inhibitor of TIE-2, binding to the receptor with a high affinity (Kd of 1.6 nM).[5] It effectively suppresses TIE-2 phosphorylation induced by its ligand Ang-1 or by the general tyrosine phosphatase inhibitor sodium orthovanadate (Na₃VO₄).[1] This inhibition of TIE-2 autophosphorylation disrupts the downstream signaling cascades that promote endothelial cell survival, migration, and vascular stabilization.[6][7]
The TIE-2 Signaling Pathway
The TIE-2 signaling pathway is initiated by the binding of angiopoietins to the TIE-2 receptor. Ang-1 binding leads to the autophosphorylation of several tyrosine residues in the intracellular domain of TIE-2, creating docking sites for various signaling proteins.[5][7] This activation triggers downstream pathways, most notably the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell survival and proliferation.[6][8]
Figure 1: TIE-2 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The preclinical development of this compound involved extensive quantitative analysis to characterize its potency, selectivity, and efficacy.
In Vitro Potency and Selectivity
This compound demonstrates high potency against TIE-2 and a selective profile against a panel of other kinases.
| Target | Parameter | Value | Reference |
| TIE-2 | Kd | 1.6 nM | [5] |
| TIE-2 (HUVEC) | IC50 (autophosphorylation) | 1.3 nM | [5] |
| TIE-1 | Kd | 0.9 nM | [5] |
| DDR1 | Kd | 0.4 nM | [5] |
| DDR2 | Kd | 1.3 nM | [5] |
| LOK (STK10) | Kd | 5.9 nM | [5] |
| VEGFR, FGFR, PDGFR | Selectivity | Highly selective over | [5] |
Table 1: In Vitro Potency and Selectivity of this compound
In Vivo Efficacy in Glioma Models
This compound has shown significant anti-tumor activity in syngeneic murine glioma models, both as a single agent and in combination with radiation.
| Glioma Model | Treatment | Outcome | Reference |
| SMA-497 | This compound (100 mg/kg) | Trend towards prolonged survival | [1] |
| SMA-540 | This compound (100 mg/kg) | Trend towards prolonged survival | [1] |
| SMA-560 | This compound (100 mg/kg) | Significant survival benefit | [1] |
| SMA-497 | This compound + Irradiation (12 Gy) | Ineffective | [1] |
| SMA-560 | This compound + Irradiation (12 Gy) | Synergistic prolongation of survival | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Glioma Models
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.
In Vitro TIE-2 Phosphorylation Assay
This assay is used to determine the inhibitory effect of this compound on TIE-2 autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Serum Starvation: Cells are serum-starved for 24 hours prior to the experiment to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulation: TIE-2 phosphorylation is stimulated by adding Angiopoietin-1 (Ang-1) at a final concentration of 200 ng/mL for 15 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against phospho-TIE-2 (e.g., Tyr992).
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody against total TIE-2 as a loading control.
-
-
Densitometry: The band intensities are quantified using image analysis software, and the ratio of phospho-TIE-2 to total TIE-2 is calculated.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition of TIE-2 phosphorylation against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound, alone or in combination with radiation.[9][10]
Protocol:
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Cell Seeding: Murine glioma cell lines (e.g., SMA-560) are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500 cells/well) to allow for individual colony formation.[9]
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Drug Treatment: After 24 hours, the cells are treated with various concentrations of this compound or vehicle control.
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Irradiation: For combination studies, cells are irradiated with a single dose (e.g., 2-6 Gy) of X-rays after drug treatment.[10]
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Incubation: The plates are incubated for 10-14 days to allow for colony formation, with the medium being changed every 3-4 days.[9]
-
Colony Staining: The medium is removed, and the colonies are washed with PBS, fixed with a methanol/acetic acid solution, and stained with 0.5% crystal violet solution for 30 minutes.[1]
-
Colony Counting: The plates are washed with water and air-dried. Colonies containing at least 50 cells are counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The SF is the ratio of the PE of the treated cells to the PE of the control cells. Dose-response curves are generated by plotting the SF against the drug concentration or radiation dose.
Syngeneic Intracranial Glioma Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting, which is critical for assessing potential immunomodulatory effects.[5][8]
Protocol:
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Cell Preparation: SMA-560 glioma cells are harvested and resuspended in sterile, serum-free medium at a concentration of 1 x 10^5 cells/µL.
-
Intracranial Injection:
-
Mice are anesthetized, and their heads are fixed in a stereotactic frame.[5][8]
-
A small burr hole is drilled in the skull at a specific location relative to the bregma (e.g., 2 mm lateral and 1 mm anterior).[8]
-
A Hamilton syringe is used to slowly inject 1 µL of the cell suspension into the brain parenchyma at a depth of 3 mm.[5]
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The burr hole is sealed with bone wax, and the incision is sutured.
-
-
Treatment:
-
Treatment with this compound (e.g., 100 mg/kg) or vehicle is initiated 5 days after tumor cell implantation via oral gavage, once daily.
-
For combination therapy, a single dose of whole-brain irradiation (e.g., 12 Gy) is administered on day 7.
-
-
Monitoring and Endpoints:
-
Mice are monitored daily for signs of neurological deficits and weight loss.
-
The primary endpoint is overall survival.
-
For mechanistic studies, a subset of mice is euthanized at specific time points, and their brains are harvested for histological and immunohistochemical analysis (e.g., CD31 for vessel density, Iba1 for microglia/macrophages).
-
Tumor volume can be measured from histological sections using the formula: Volume = (length x width²) / 2.[11]
-
Experimental and Developmental Workflow
The preclinical development of a kinase inhibitor like this compound follows a structured workflow from initial discovery to in vivo validation.[12]
Figure 2: Preclinical Development Workflow for a Kinase Inhibitor like this compound.
Conclusion
This compound is a potent and selective TIE-2 inhibitor with demonstrated preclinical efficacy in glioma models, particularly in combination with radiotherapy. The data presented in this guide highlight its potential as a therapeutic agent for highly vascularized tumors. The detailed experimental protocols provide a foundation for further research and development of TIE-2 targeted therapies.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracranial Implantation of Glioma Cells [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Guide Screw Method for Intracranial Xenograft Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
BAY-826: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-826 is a potent and selective, orally available small molecule inhibitor of the Tyrosine-protein kinase receptor Tie-2 (also known as TEK).[1][2] Tie-2 is a critical receptor tyrosine kinase involved in angiogenesis and vascular stabilization, making it a compelling target for therapeutic intervention in diseases characterized by aberrant blood vessel formation, such as cancer. This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Target Profile and Potency
This compound demonstrates high-affinity binding to Tie-2, potently inhibiting its autophosphorylation. The primary measure of its potency is its dissociation constant (Kd) and its half-maximal inhibitory concentration (IC50) in cellular assays.
| Target | Parameter | Value | Cell Line/Assay |
| Tie-2 | Kd | 1.6 nM | Biochemical Assay[2][3] |
| Tie-2 | IC50 (autophosphorylation) | 1.3 nM | Human Umbilical Vein Endothelial Cells (HUVECs)[1][4] |
Kinase Selectivity
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a large panel of kinases, revealing a high degree of selectivity for Tie-2.
Primary Off-Targets
While highly selective, this compound exhibits high-affinity binding to a small number of other kinases. A KINOMEscan assay against 456 kinases identified only four kinases to which this compound binds with similar high affinity to Tie-2.[2][3]
| Off-Target Kinase | Parameter | Value (nM) |
| TIE-1 | Kd | 0.9[2][3] |
| DDR1 | Kd | 0.4[2][3] |
| DDR2 | Kd | 1.3[2][3] |
| LOK (STK10) | Kd | 5.9[2] |
Selectivity Against Angiogenic Kinases
A key characteristic of this compound is its high selectivity against other receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][4] This selectivity is significant as it suggests a more targeted mechanism of action with potentially fewer side effects compared to broader-spectrum anti-angiogenic agents.
Experimental Methodologies
The characterization of this compound's target profile and selectivity involved several key experimental approaches.
KINOMEscan® Kinase Selectivity Profiling
To assess the kinase selectivity of this compound, a comprehensive KINOMEscan® assay was performed. This competition binding assay measures the ability of a compound to displace a proprietary ligand from the active site of a large panel of kinases.
General Protocol:
-
A panel of 456 kinases is utilized.
-
Each kinase is tagged with DNA.
-
An immobilized ligand that binds to the active site of the kinases is prepared.
-
This compound is incubated with the kinase-tagged phage and the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The dissociation constant (Kd) is determined by measuring the amount of kinase captured on the solid support as a function of the this compound concentration.
KINOMEscan® Experimental Workflow
Cellular Tie-2 Autophosphorylation Assay
To determine the cellular potency of this compound, its ability to inhibit the autophosphorylation of Tie-2 was assessed in relevant cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) and glioma cells.
General Protocol (HUVECs):
-
HUVECs are cultured to sub-confluency.
-
Cells are serum-starved to reduce basal receptor tyrosine kinase activity.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO).
-
Tie-2 autophosphorylation is stimulated by adding Angiopoietin-1 (Ang-1), a natural ligand for Tie-2.
-
Cells are lysed, and protein concentrations are determined.
-
Phosphorylated Tie-2 and total Tie-2 levels are measured by Western blot or ELISA using specific antibodies.
-
The IC50 value is calculated by plotting the percentage of inhibition of Tie-2 phosphorylation against the concentration of this compound.
General Protocol (Glioma Cells):
A similar protocol is followed for glioma cells, with stimulation of Tie-2 phosphorylation induced by either Angiopoietin-1 or a general tyrosine phosphatase inhibitor like sodium orthovanadate (Na3VO4) to increase basal phosphorylation.
Cellular Tie-2 Autophosphorylation Assay Workflow
Signaling Pathway Context
This compound exerts its effects by inhibiting the Tie-2 signaling pathway. This pathway plays a crucial role in vascular maturation and stability.
Simplified Tie-2 Signaling Pathway and Point of Inhibition by this compound
Conclusion
This compound is a highly potent and selective inhibitor of the Tie-2 receptor tyrosine kinase. Its well-defined target profile, characterized by strong on-target activity and minimal off-target interactions with other angiogenic kinases, underscores its potential as a targeted therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other selective kinase inhibitors. The data presented herein support the continued exploration of this compound in clinical settings where inhibition of the Tie-2 pathway is a desired therapeutic strategy.
References
The Role of BAY-826 in the Angiopoietin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-826 is a potent and selective small-molecule inhibitor of the TIE-2 receptor tyrosine kinase, a critical component of the angiopoietin signaling pathway. This pathway plays a pivotal role in vasculogenesis, angiogenesis, and vascular stability. Dysregulation of angiopoietin/TIE-2 signaling is implicated in various pathologies, including cancer, where it contributes to tumor angiogenesis and progression. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. The information is intended to support researchers and drug development professionals in understanding and potentially exploring the therapeutic applications of TIE-2 inhibition.
Introduction to the Angiopoietin/TIE-2 Signaling Pathway
The angiopoietin (Ang) and their receptor TIE-2 constitute a crucial signaling axis in vascular biology. The primary ligands for TIE-2 are Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2).
-
Angiopoietin-1 (Ang-1): Primarily acts as an agonist of the TIE-2 receptor. Binding of Ang-1 to TIE-2 on endothelial cells induces receptor phosphorylation and activation of downstream signaling cascades. This promotes vascular stability, pericyte recruitment, and vessel maturation, leading to a quiescent and non-leaky vasculature.
-
Angiopoietin-2 (Ang-2): Acts as a context-dependent antagonist or partial agonist of TIE-2. In the presence of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), Ang-2 binding to TIE-2 disrupts vascular stability, loosens cell-cell junctions, and primes the endothelium for angiogenesis.
The signaling cascade initiated by TIE-2 activation involves downstream pathways such as the PI3K/Akt and MAPK pathways, which regulate endothelial cell survival, migration, and proliferation.
This compound: A Potent and Selective TIE-2 Inhibitor
This compound is a novel, orally available small-molecule inhibitor that targets the ATP-binding pocket of the TIE-2 kinase domain, thereby preventing its autophosphorylation and subsequent activation.
Chemical Properties
| Property | Value |
| Chemical Formula | C26H19F5N6OS |
| Molecular Weight | 558.5 g/mol [1] |
| CAS Number | 1448316-08-2[2] |
In Vitro Potency and Selectivity
This compound demonstrates high potency for TIE-2 with a favorable selectivity profile against other kinases.
| Parameter | Target | Value | Assay |
| IC50 | TIE-2 | 0.5 nM[3] | Kinase Inhibition Assay |
| EC50 | TIE-2 Autophosphorylation | 1.3 nM[3] | HUVEC Cellular Assay |
| Kd | TIE-2 | 1.6 nM | Kinase Binding Assay |
| Kd | TIE-1 | 0.9 nM | Kinase Binding Assay |
| Kd | DDR1 | 0.4 nM | Kinase Binding Assay |
| Kd | DDR2 | 1.3 nM | Kinase Binding Assay |
| Kd | LOK (STK10) | 5.9 nM | Kinase Binding Assay |
This compound is highly selective for TIE-2 over other angiogenic receptor tyrosine kinases, including VEGFR, FGFR, and PDGFR.
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting the angiopoietin/TIE-2 signaling pathway. By binding to the intracellular kinase domain of TIE-2, this compound prevents its phosphorylation, which is a critical step in the activation of the receptor. This leads to the downstream inhibition of signaling pathways that are crucial for endothelial cell function.
Preclinical Efficacy in Glioblastoma Models
The in vivo efficacy of this compound has been evaluated in syngeneic mouse glioma models, which are highly vascularized tumors where angiogenesis plays a critical role in tumor progression.
In Vivo Study Design
-
Animal Models: Syngeneic mouse glioma models using SMA-497, SMA-540, SMA-560, and GL261 cell lines implanted intracranially.
-
Treatment: this compound administered via oral gavage at doses up to 100 mg/kg per day.
-
Combination Therapy: In some studies, this compound was evaluated in combination with radiation.
-
Endpoints: Animal survival, tumor volume, tumor vascularization (vessel density), and immune cell infiltration.
Summary of In Vivo Efficacy
| Glioma Model | This compound Monotherapy (Survival) | This compound + Radiation (Survival) | Key Histological Findings |
| SMA-497 | Trend towards prolonged survival[4] | Ineffective[4] | Decreased vessel density, increased leukocyte infiltration[4] |
| SMA-540 | Trend towards prolonged survival[4] | Not reported | Not reported |
| SMA-560 | Significant survival benefit[4] | Synergistic prolongation of survival[4] | Decreased tumor volume and vascularization, increased CD45+ T cell infiltrates[3] |
| GL261 | Not reported | Reduced colony formation in vitro[3] | Not reported in vivo |
These findings suggest that TIE-2 inhibition with this compound can effectively control tumor growth and improve survival in preclinical models of glioblastoma, particularly when combined with radiotherapy. The observed decrease in vessel density and increase in leukocyte infiltration point towards a multi-faceted anti-tumor effect.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize this compound.
In Vitro TIE-2 Phosphorylation Assay
This assay is designed to measure the ability of this compound to inhibit the autophosphorylation of the TIE-2 receptor in a cellular context.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach a desired confluency.
-
Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.
-
TIE-2 Stimulation: TIE-2 phosphorylation is induced by treating the cells with a TIE-2 agonist like Angiopoietin-1 or a general phosphatase inhibitor like sodium orthovanadate (Na3VO4).
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated TIE-2 (p-TIE-2) and total TIE-2.
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized and quantified. The ratio of p-TIE-2 to total TIE-2 is calculated to determine the extent of inhibition by this compound.
In Vivo Syngeneic Glioma Model
This protocol outlines the key steps for evaluating the efficacy of this compound in an intracranial glioma model.
Protocol:
-
Cell Culture: Murine glioma cell lines (e.g., SMA-560) are cultured and harvested.
-
Animal Model: C57BL/6 mice are anesthetized, and a specific number of glioma cells are stereotactically injected into the brain.
-
Treatment: Once tumors are established, mice are randomized into treatment groups. This compound is administered daily via oral gavage. For combination studies, a single dose of radiation is delivered to the tumor-bearing hemisphere.
-
Monitoring: Animals are monitored daily for clinical signs of tumor progression and survival.
-
Tissue Collection: At the study endpoint, brains are harvested, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: Brain sections are stained with antibodies against:
-
CD31 (PECAM-1): To visualize blood vessels and determine microvessel density.
-
CD45: To identify and quantify infiltrating leukocytes.
-
-
Image Analysis: Stained slides are digitized, and image analysis software is used to quantify the stained area for vessel density and the number of positive cells for leukocyte infiltration.
Conclusion
This compound is a potent and selective TIE-2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of glioblastoma. Its mechanism of action, centered on the inhibition of the angiopoietin/TIE-2 signaling pathway, leads to a reduction in tumor vascularization and an increase in immune cell infiltration. These findings highlight the therapeutic potential of TIE-2 inhibition as a strategy for treating highly angiogenic tumors. Further research into the pharmacokinetics and clinical efficacy of this compound is warranted to translate these promising preclinical results into patient benefits.
References
BAY-826: A Deep Dive into a Novel TIE-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BAY-826, a potent and selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase. We will explore its mechanism of action, summarize key preclinical findings, and provide detailed experimental methodologies based on available data.
Core Concepts: Targeting Angiogenesis in Cancer
Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. A key pathway in regulating angiogenesis is the TIE-2 signaling axis. The receptor tyrosine kinase TIE-2, predominantly expressed on endothelial cells, plays a crucial role in vascular maturation and stability. Its activation by angiopoietin-1 (Ang-1) promotes vessel integrity, while its modulation by angiopoietin-2 (Ang-2) can lead to vascular destabilization and facilitate angiogenesis, particularly in the tumor microenvironment.
This compound emerges as a therapeutic agent designed to disrupt this process by directly targeting and inhibiting the activity of the TIE-2 kinase.
Mechanism of Action: Inhibition of TIE-2 Phosphorylation
This compound is a selective and potent inhibitor of TIE-2.[1] Its primary mechanism of action is the inhibition of TIE-2 autophosphorylation, a critical step in the activation of its downstream signaling cascade.[2] By preventing this phosphorylation, this compound effectively blocks the intracellular signals that promote endothelial cell survival, migration, and vessel formation.
Signaling Pathway
The TIE-2 signaling pathway is central to the effects of this compound. Upon binding of its ligand, Ang-1, TIE-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This creates docking sites for various signaling molecules, leading to the activation of downstream pathways, most notably the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation. This compound, by inhibiting TIE-2 phosphorylation, prevents the activation of these crucial downstream effectors.
Preclinical Data
Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound, particularly in the context of glioblastoma, a highly vascularized brain tumor.
In Vitro Activity
This compound has shown potent and selective inhibition of TIE-2 in various in vitro assays.
| Parameter | Value | Cell Line/Assay | Reference |
| Kd (Dissociation Constant) | 1.6 nM | Kinase Assay | [1] |
| EC50 (TIE-2 Autophosphorylation) | ~1.3 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| IC50 (TIE-2 Autophosphorylation in HUVECs) | 1.3 nM | HUVECs |
This compound exhibits high selectivity for TIE-2. While it also binds with high affinity to TIE-1, DDR1, DDR2, and LOK, it shows significantly lower activity against other angiogenic receptor tyrosine kinases such as VEGFR, FGFR, or PDGFR.[1][3]
In Vivo Efficacy in Syngeneic Murine Glioma Models
A key study by Schneider et al. (2017) investigated the efficacy of this compound in several syngeneic murine glioma models.
| Animal Model | Treatment | Key Findings | Reference |
| SMA-497, SMA-540, SMA-560, GL-261 | This compound (100 mg/kg, oral gavage, daily) | Inhibition of TIE-2 phosphorylation in vivo. | [2] |
| SMA-497 and SMA-540 | This compound Monotherapy | Trend toward prolonged survival. | [2] |
| SMA-560 | This compound Monotherapy | Significant survival benefit. | [2] |
| SMA-497 | This compound + Irradiation | Ineffective in prolonging survival. | [2] |
| SMA-560 | This compound + Irradiation | Synergistic prolongation of survival. | [2] |
| Glioma Models | This compound Treatment | Decreased vessel densities and increased leukocyte infiltration. | [2] |
These findings suggest that TIE-2 inhibition by this compound can improve tumor control, particularly in highly vascularized tumors, and may act synergistically with other treatment modalities like radiation in specific contexts.
Experimental Protocols
The following are summaries of the experimental methodologies used in the preclinical evaluation of this compound, based on available information.
Cell Lines and Culture
-
Murine Glioma Cell Lines: SMA-497, SMA-540, SMA-560, and GL-261.
-
Culture Conditions: Cells were cultured as adherent monolayers in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal calf serum and 2 mM glutamine.
In Vitro TIE-2 Phosphorylation Assay
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in appropriate culture vessels.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Stimulation: TIE-2 autophosphorylation is induced using a stimulating agent (e.g., Angiopoietin-1 or Na₃VO₄).
-
Lysis and Analysis: Cells are lysed, and the levels of phosphorylated TIE-2 are quantified using methods such as Western blotting or ELISA.
In Vivo Syngeneic Glioma Model
-
Animal Model: Female VM/Dk mice are used for the implantation of syngeneic glioma cells.
-
Tumor Cell Implantation: A specific number of glioma cells (e.g., SMA-560) are intracranially implanted.
-
Treatment Administration: this compound is administered orally via gavage at a specified dose (e.g., 100 mg/kg daily). Treatment is typically initiated a few days post-implantation.
-
Monitoring: Animal survival is monitored daily.
-
Histological Analysis: At the end of the study or when animals become symptomatic, brains are harvested for histological analysis to assess vessel density (e.g., using CD31 staining) and leukocyte infiltration (e.g., using CD45 staining).
Safety and Pharmacokinetics
Detailed public information regarding the safety, toxicity, pharmacokinetics, and metabolism of this compound is limited. Safety Data Sheets (SDS) from commercial suppliers indicate standard handling precautions for a research chemical. Further investigation into non-public records or future publications will be necessary to obtain a comprehensive safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conclusion and Future Directions
This compound is a promising, potent, and selective TIE-2 inhibitor with demonstrated preclinical efficacy in glioma models. Its ability to inhibit TIE-2 phosphorylation, leading to anti-angiogenic effects and modulation of the tumor microenvironment, positions it as a compelling candidate for further development, both as a monotherapy and in combination with other cancer treatments. Future research should focus on elucidating its detailed safety profile, pharmacokinetic properties, and exploring its efficacy in a broader range of cancer types. Clinical trials will be essential to determine its therapeutic potential in human patients.
References
The Potential of BAY-826 in Glioma and Glioblastoma: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this technical guide delves into the preclinical evidence surrounding BAY-826, a novel TIE-2 inhibitor, and its therapeutic potential in the challenging landscape of glioma and glioblastoma. This document synthesizes available data on its mechanism of action, efficacy in preclinical models, and key experimental methodologies to provide a comprehensive resource for further investigation and development.
Core Mechanism of Action: TIE-2 Inhibition
This compound is a potent and selective, orally available small molecule inhibitor of the tunica interna endothelial cell kinase (TIE-2) receptor.[1][2][3] The angiopoietin/TIE signaling axis is a critical pathway in angiogenesis, a process central to the growth and progression of highly vascularized tumors like glioblastoma.[1][2] By inhibiting TIE-2, this compound disrupts this signaling cascade, leading to anti-angiogenic effects.[1][4] The molecule has demonstrated high affinity for TIE-2 with a dissociation constant (Kd) of 1.6 nM.[3][5] It also shows high selectivity against other angiogenic kinases such as VEGFR, FGFR, or PDGFR.[3][5]
Preclinical Efficacy of this compound in Glioma Models
In vivo studies using syngeneic murine glioma models have demonstrated the potential of this compound in controlling tumor growth and improving survival.[1][2]
Monotherapy and Combination Therapy with Irradiation
Research has explored this compound both as a single agent and in combination with irradiation, a standard treatment modality for glioblastoma. As a monotherapy, this compound showed a trend towards prolonged survival in two out of four glioma models (SMA-497 and SMA-540) and a significant survival benefit in the SMA-560 model.[1][2]
The combination of this compound with irradiation yielded synergistic effects in the SMA-560 model, resulting in a significant prolongation of survival.[1][2] However, this synergistic effect was not observed in the SMA-497 model, suggesting that the efficacy of this combination may be context-dependent and vary between different glioma subtypes.[1][2]
Effects on the Tumor Microenvironment
Treatment with this compound, both alone and in combination with radiation, has been shown to decrease vessel density in tumors.[1][4] Additionally, an increase in leukocyte infiltration into the tumor was observed, although this effect was also seen with single treatment modalities, suggesting it might be an independent process.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| In Vitro Activity | |
| Target | TIE-2 |
| Dissociation Constant (Kd) | 1.6 nM[3][5] |
| Selectivity | High selectivity against VEGFR, FGFR, PDGFR[3][5] |
| Cellular Effect | Inhibition of Angiopoietin-1 or Na3VO4-induced TIE-2 phosphorylation in glioma cells[1][2][3] |
| In Vivo Efficacy in Syngeneic Mouse Glioma Models | |
| Model | Treatment |
| SMA-497 | This compound Monotherapy |
| This compound + Irradiation | |
| SMA-540 | This compound Monotherapy |
| SMA-560 | This compound Monotherapy |
| This compound + Irradiation |
| Pharmacodynamic Effects in In Vivo Models | |
| Effect | Observation |
| TIE-2 Phosphorylation | Potent inhibition of ANG-1-stimulated TIE-2 autophosphorylation in murine lungs[5] |
| Tumor Vasculature | Decreased vessel densities[1][4] |
| Immune Infiltration | Increased leukocyte infiltration[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro TIE-2 Phosphorylation Assay
To assess the inhibitory activity of this compound on its target, TIE-2 phosphorylation was measured in glioma cells. Cells were stimulated with either Angiopoietin-1 (Ang-1) or sodium orthovanadate (Na3VO4) to induce TIE-2 phosphorylation. The effect of this compound on this phosphorylation was then quantified, likely through Western blotting or ELISA-based methods.[1][2][3]
Syngeneic Mouse Glioma Models
-
Cell Lines: Murine glioma cell lines such as SMA-497, SMA-540, SMA-560, and GL-261 were used.[1][5]
-
Implantation: A specific number of glioma cells (e.g., 5x10^3 SMA cells or 2x10^4 GL-261 cells) were suspended in PBS and stereotactically injected into the right striatum of syngeneic mice (VM/Dk or C57Bl/6).[5]
-
Treatment: this compound was administered daily via oral gavage at a dose of 100 mg/kg body weight. The control group received the solvent vehicle (10% Ethanol/40% Solutol/50% Aqua dest).[4][5]
-
Irradiation: For combination studies, a single dose of 12 Gy was delivered to the tumor-bearing hemisphere.[4]
-
Endpoint: The primary endpoint was survival, with animals being monitored until the onset of neurological symptoms.
Immunohistochemical Analysis
To evaluate the effects of this compound on the tumor microenvironment, brain sections from treated and control animals were analyzed by immunohistochemistry.
-
Vessel Density: Staining for CD31, an endothelial cell marker, was used to quantify the number of capillaries within the tumor.[4]
-
TIE-2 Expression: The levels of TIE-2 were assessed by evaluating the staining intensity and the number of TIE-2 positive vessels.[4]
-
Leukocyte Infiltration: Staining for leukocyte common antigen was performed to determine the extent of immune cell infiltration into the tumor.[4]
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and experimental procedures can aid in understanding the research conducted on this compound.
Caption: Mechanism of this compound action via TIE-2 inhibition.
Caption: Workflow for in vivo preclinical studies of this compound.
Future Directions and Considerations
The preclinical data on this compound in glioma models is promising, particularly the synergistic effects observed with radiation in certain contexts.[1][2] These findings suggest that TIE-2 inhibition could be a valuable strategy for targeting the highly vascularized nature of glioblastoma.[1][2]
Further research is warranted to:
-
Investigate the mechanisms underlying the differential response to combination therapy observed in various glioma models.
-
Explore potential biomarkers to identify patients who are most likely to benefit from this compound treatment.
-
Evaluate the efficacy of this compound in combination with other standard-of-care and emerging therapies for glioblastoma.
-
Conduct detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules.
This technical guide provides a foundational understanding of the preclinical research on this compound in glioma and glioblastoma. The presented data and methodologies offer a starting point for researchers aiming to build upon these findings and translate them into clinical applications for patients with these devastating brain tumors.
References
- 1. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. This compound | TIE-2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
BAY-826: A Technical Guide to its Primary Research Applications in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary research applications of BAY-826, a potent and selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase. This document synthesizes key findings from preclinical studies, detailing its mechanism of action, quantitative biochemical and cellular activity, and its efficacy in in vivo cancer models. Experimental methodologies are described to facilitate the replication and further exploration of its therapeutic potential.
Core Mechanism of Action
This compound is a novel, orally available inhibitor targeting the angiopoietin/tunica interna endothelial cell kinase (TIE) signaling axis, a critical pathway in angiogenesis and tumor vascularization.[1] Its primary mechanism of action is the inhibition of TIE-2 phosphorylation.[1][2] By binding to the TIE-2 kinase, this compound effectively blocks the downstream signaling triggered by its ligands, the angiopoietins, particularly Angiopoietin-1 (Ang-1). This inhibition disrupts the formation and stabilization of blood vessels, a crucial process for tumor growth and survival.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.
| Parameter | Value | Target/System | Reference |
| Dissociation Constant (Kd) | 1.6 nM | TIE-2 | [2][3] |
| Cellular EC50 | ~1.3 nM | Inhibition of TIE-2 autophosphorylation in HUVECs | [3] |
| Kinase Selectivity | High affinity for TIE-1 (Kd=0.9 nM), DDR1 (Kd=0.4 nM), DDR2 (Kd=1.3 nM), and LOK (Kd=5.9 nM) out of 456 kinases tested. | Kinase panel | [2][3] |
| In Vivo Efficacy | Significant survival benefit in the SMA-560 syngeneic mouse glioma model. | Murine glioma models | [1] |
| In Vivo Target Modulation | Potently inhibits ANG-1-stimulated TIE-2 autophosphorylation in murine lungs at doses of 25, 50, and 100 mg/kg (oral gavage). | Female CB17/scid mice | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the primary research of this compound are outlined below.
This protocol details the methodology used to assess the in vitro efficacy of this compound in inhibiting TIE-2 phosphorylation in glioma cell lines.[1][3]
Cell Lines and Culture:
-
Murine glioma cell lines: SMA-497, SMA-540, SMA-560, and GL-261.[3]
-
Cells are cultured as adherent monolayers in Dulbecco's Modified Eagle Medium (DMEM).[3]
-
The medium is supplemented with 10% heat-inactivated fetal calf serum and 2 mM glutamine.[3]
Experimental Procedure:
-
Pre-incubation: Cells are pre-incubated for 10 minutes at 37°C with either 1 µM this compound or 0.1% DMSO as a vehicle control.[3]
-
Induction of TIE-2 Phosphorylation: TIE-2 autophosphorylation is induced for 20 minutes using either 4 mM Na3VO4 or 400 ng/mL COMP-ANG-1.[3]
-
Analysis: The level of TIE-2 phosphorylation is then quantified, likely through methods such as Western blotting or ELISA, to determine the inhibitory effect of this compound.
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy, both as a single agent and in combination with irradiation, in syngeneic mouse glioma models.[1]
Animal Models:
-
Syngeneic mouse glioma models using SMA-497, SMA-540, and SMA-560 cell lines.[1]
Treatment Regimens:
-
Single-agent therapy: this compound administered to tumor-bearing mice.
-
Combination therapy: Co-treatment with this compound and irradiation.[1]
Efficacy Endpoints:
-
Survival: Monitoring and recording the survival duration of the treated mice. A significant survival benefit was observed in the SMA-560 model with single-agent treatment, and a synergistic prolongation of survival was seen with combination therapy in the same model.[1]
-
Tumor Vasculature and Immune Infiltration: Analysis of tumor tissue for changes in vessel density and leukocyte infiltration.[1] Decreased vessel densities were observed.[1]
Summary of Preclinical Findings and Future Directions
Preclinical research demonstrates that this compound is a highly potent and selective TIE-2 inhibitor with demonstrated in vitro and in vivo activity against glioma models.[1] The compound effectively suppresses TIE-2 phosphorylation, leading to anti-angiogenic effects and, in some models, a significant survival benefit, particularly when combined with radiotherapy.[1] These findings underscore the therapeutic potential of targeting the Angiopoietin/TIE-2 axis in highly vascularized tumors like glioblastoma.[1]
Future research should focus on further elucidating the synergistic mechanisms between TIE-2 inhibition and radiotherapy, exploring the role of this compound in modulating the tumor microenvironment beyond angiogenesis, and evaluating its efficacy in a broader range of preclinical cancer models. These studies will be crucial in guiding the clinical development of this compound and other TIE-2 inhibitors as novel cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for BAY-826 in Murine Glioma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of BAY-826, a potent and selective TIE-2 inhibitor, for the study of glioma in murine models. The following protocols and data are derived from published research and are intended to serve as a guide for designing and executing experiments to evaluate the efficacy of this compound.
Introduction
Glioblastoma is a highly aggressive and vascularized brain tumor with a poor prognosis. The angiopoietin/TIE-2 signaling axis is a critical pathway in tumor angiogenesis and vascular remodeling, making it a compelling target for therapeutic intervention. This compound is an orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1][2] Preclinical studies have demonstrated its potential to improve tumor control in syngeneic mouse glioma models, particularly in highly vascularized tumors.[1]
Quantitative Data Summary
The following table summarizes the key in vivo dosage and administration details for this compound in mouse glioma models based on available literature.
| Parameter | Details | Source |
| Drug | This compound | [2] |
| Target | TIE-2 Receptor Tyrosine Kinase | [1][2] |
| Animal Model | Syngeneic murine glioma models (e.g., SMA-560) in VM/Dk mice | [1] |
| Dosage | 100 mg/kg body weight | [2] |
| Administration Route | Oral gavage | [2] |
| Frequency | Daily | [2] |
| Vehicle/Formulation | 10% Ethanol / 40% Solutol / 50% Aqua dest | [2] |
| Reported Efficacy | Significant survival benefit in the SMA-560 glioma model. Synergistic prolongation of survival when combined with irradiation in the SMA-560 model. | [1] |
Signaling Pathway
This compound exerts its anti-tumor effect by inhibiting the TIE-2 signaling pathway, which plays a crucial role in angiogenesis, vascular stability, and glioma cell invasion.
Figure 1: this compound inhibits TIE-2 phosphorylation, blocking downstream signaling pathways involved in angiogenesis and glioma cell invasion.
Experimental Protocols
I. Preparation of this compound Formulation
Objective: To prepare a stable and homogenous formulation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Ethanol (100%)
-
Solutol® HS 15 (Polyoxy-15-hydroxystearate)
-
Sterile distilled water (Aqua dest)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the number of mice and the 100 mg/kg dosage.
-
Prepare the vehicle solution by mixing 10% ethanol, 40% Solutol, and 50% sterile distilled water by volume. For example, to make 10 ml of vehicle, mix 1 ml of ethanol, 4 ml of Solutol, and 5 ml of sterile distilled water.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle solution to the this compound powder. The final concentration will depend on the desired dosing volume (typically 100-200 µL per mouse).
-
Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming and sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Prepare fresh daily before administration.
II. Orthotopic Murine Glioma Model Establishment (SMA-560)
Objective: To establish intracranial gliomas in mice using the syngeneic SMA-560 cell line.
Materials:
-
SMA-560 murine glioma cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Hemocytometer or automated cell counter
-
VM/Dk mice (6-8 weeks old)
-
Stereotactic apparatus for small animals
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Betadine and alcohol swabs
-
Bone wax or surgical glue
-
Warming pad
Procedure:
-
Culture SMA-560 cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Shave the scalp and sterilize the surgical area with betadine and alcohol swabs.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotactic coordinates, drill a small burr hole in the skull over the desired injection site (e.g., right cerebral hemisphere).
-
Slowly inject the desired number of SMA-560 cells (e.g., 5 x 10^4 cells in 0.5 µL) into the brain parenchyma at a specific depth.
-
Slowly withdraw the needle to prevent reflux of the cell suspension.
-
Seal the burr hole with bone wax or surgical glue and suture the scalp incision.
-
Monitor the mouse during recovery on a warming pad. Provide post-operative analgesics as per institutional guidelines.
-
Monitor tumor growth using non-invasive imaging (e.g., MRI) or by observing clinical signs (e.g., weight loss, neurological deficits).
Figure 2: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse glioma model.
III. In Vivo Efficacy Evaluation
Objective: To assess the anti-tumor activity of this compound in mice bearing orthotopic gliomas.
Procedure:
-
Once tumors are established (as determined by imaging or a set time post-implantation), randomize the mice into treatment and control groups.
-
Administer this compound (100 mg/kg) or the vehicle solution daily via oral gavage.
-
Monitor the mice daily for changes in body weight, clinical signs of tumor progression (e.g., lethargy, hunched posture, neurological deficits), and survival.
-
The primary endpoint is typically survival, which can be plotted on a Kaplan-Meier curve and analyzed statistically (e.g., log-rank test).
-
At the time of euthanasia (due to tumor burden or at the end of the study), brains can be harvested for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67, and vascular markers like CD31) to assess tumor size and microvessel density.
Conclusion
This compound is a promising therapeutic agent for targeting the TIE-2 signaling pathway in glioma. The provided protocols and data offer a foundation for researchers to further investigate its efficacy, mechanism of action, and potential in combination with other therapies for the treatment of this devastating disease. Adherence to established animal care and use guidelines is paramount for the successful and ethical execution of these in vivo studies.
References
Application Notes and Protocols: BAY-826 Solubility in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility of BAY-826, a potent TIE-2 inhibitor, in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol. Adherence to these guidelines is crucial for accurate and reproducible experimental results.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in DMSO and information regarding its use in ethanol-containing solvent systems.
| Solvent | Solubility | Molar Equivalent (at max solubility) | Notes |
| DMSO | 100 mg/mL[1] | 179.04 mM[1] | Requires sonication for complete dissolution. It is highly recommended to use fresh, anhydrous DMSO as the compound's solubility is sensitive to moisture.[1] |
| Ethanol | Data not available | - | While a specific solubility value in 100% ethanol is not readily available in the literature, this compound has been used in formulations containing ethanol. For in vivo studies, a vehicle of 10% Ethanol, 40% Solutol, and 50% Aqua dest has been utilized for oral gavage administration.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution of this compound in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 558.53 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Aliquoting this compound: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Initial Mixing: Briefly vortex the mixture to suspend the powder in the solvent.
-
Sonication for Dissolution: Place the vial in a bath sonicator and sonicate until the solution becomes clear and all particulate matter is dissolved. This step is crucial for achieving the maximum solubility.[1]
-
Sterile Filtration (Optional): For cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Working Solution of this compound
This protocol describes the dilution of the DMSO stock solution to a final working concentration in an aqueous-based medium (e.g., cell culture medium).
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw the frozen aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions rather than a single large dilution.
-
Dilution Step: For example, to prepare a 1 µM working solution in 10 mL of cell culture medium:
-
Prepare an intermediate dilution by adding a small volume of the 100 mg/mL stock solution to the culture medium.
-
Further dilute this intermediate solution to the final concentration of 1 µM.
-
Note: The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Visualization of Key Processes
This compound Signaling Pathway Inhibition
This compound is a potent inhibitor of the TIE-2 receptor tyrosine kinase. The diagram below illustrates the canonical Angiopoietin/TIE-2 signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of TIE-2 signaling by this compound.
Experimental Workflow: Preparing a this compound Stock Solution
The following diagram outlines the logical workflow for the preparation of a this compound stock solution in DMSO as described in Protocol 1.
Caption: Workflow for this compound stock solution preparation.
References
BAY-826 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-826 is a highly potent and selective small molecule inhibitor of the tyrosine kinase receptor TIE-2 (Tek).[1][2] It binds to TIE-2 with a high affinity, exhibiting a dissociation constant (Kd) of 1.6 nM.[2][3] this compound has demonstrated efficacy in in vivo models, particularly in the context of highly vascularized tumors such as glioblastoma.[1] Its mechanism of action involves the inhibition of TIE-2 autophosphorylation, a critical step in the signaling cascade initiated by its ligand, angiopoietin-1 (Ang-1).[1][3] This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy for in vitro and in vivo studies.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 558.53 g/mol | |
| CAS Number | 1448316-08-2 | [3] |
| Appearance | White to yellow solid | [3] |
| Purity | ≥98% (HPLC) | |
| Dissociation Constant (Kd) for TIE-2 | 1.6 nM | [2][3] |
| IC50 for TIE-2 Autophosphorylation in HUVECs | 1.3 nM | |
| Solubility in DMSO | 100 mg/mL (179.04 mM) | [3] |
| Solubility in Ethanol | 100 mM |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 558.53 g/mol * (1000 mg / 1 g) = 5.5853 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 5.5853 mg of this compound. It is recommended to use newly opened, anhydrous DMSO as the hygroscopic nature of DMSO can affect solubility.[3]
-
-
Dissolve the compound:
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is difficult, brief sonication in an ultrasonic bath may be used to aid the process.[3]
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage of this compound is crucial to maintain its activity.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
To prevent degradation, it is highly recommended to store stock solutions at -80°C for long-term use.[3] For short-term use, -20°C is acceptable for up to one month.[3] Always protect the compound from light.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its use.
Figure 1. Simplified signaling pathway of TIE-2 and its inhibition by this compound.
Figure 2. General experimental workflow for in vitro studies using this compound.
References
Troubleshooting & Optimization
Troubleshooting BAY-826 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-826, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on supplier information, Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in both solvents. One supplier suggests that using newly opened, hygroscopic DMSO can significantly impact the solubility and recommends ultrasonication to aid dissolution.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?
A2: This is a common issue for compounds with low aqueous solubility. DMSO is a strong organic solvent, but when diluted into an aqueous medium, its solvating power is reduced, causing the compound to crash out of solution. To prevent this, you can try several strategies:
-
Use of Co-solvents and Surfactants: Incorporate pharmaceutically acceptable co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80) in your final aqueous solution to maintain solubility.[1]
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with a more dilute solution.
-
Use of Cyclodextrins: Encapsulating the compound in a cyclodextrin, such as SBE-β-CD, can improve its aqueous solubility.[1]
Q3: What are the general chemical properties of this compound?
A3: this compound is a potent and selective inhibitor of the TIE-2 receptor tyrosine kinase.[1][2][3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 558.53 g/mol | [1] |
| Formula | C₂₆H₁₉F₅N₆OS | [1] |
| Appearance | White to yellow solid | [1] |
| Purity | ≥98% | |
| CAS Number | 1448316-08-2 | [1] |
Q4: How should I store this compound solutions?
A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Troubleshooting Guide: Insolubility in Aqueous Solutions
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Step 1: Initial Assessment and Optimization of Dilution Technique
Before modifying your formulation, ensure your dilution technique is optimal.
-
Rapid Stirring: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
-
Temperature: While not always effective, gentle warming of the aqueous buffer (if compatible with your experimental setup) might temporarily increase solubility during dilution.
Step 2: Employing Excipients for Solubilization
If optimizing the dilution technique is insufficient, the next step is to use solubility-enhancing excipients. The choice of excipient will depend on your specific experimental requirements (e.g., in vitro vs. in vivo).
This approach utilizes a combination of a co-solvent and a surfactant to maintain the solubility of this compound in an aqueous environment.
Experimental Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a separate tube, add 400 µL of PEG300 to 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline (or your desired aqueous buffer) to the mixture to achieve a final volume of 1 mL.[1]
This protocol yields a clear solution of at least 1 mg/mL.[1]
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Experimental Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline (or your desired aqueous buffer).
-
Add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly.[1]
This protocol also yields a clear solution of at least 1 mg/mL.[1]
Step 3: Alternative Formulations for in vivo Studies
For specific in vivo applications like oral gavage, other formulations can be considered.
For lipophilic compounds, a lipid-based formulation can be suitable for oral delivery.
Experimental Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil and mix thoroughly.[1]
This protocol yields a clear solution of at least 1 mg/mL, but it is noted that this formulation should be used with caution for dosing periods exceeding half a month.[1]
This formulation has been used in syngeneic mouse glioma models.[1]
Experimental Protocol:
-
Prepare a formulation of 10% Ethanol, 40% Solutol, and 50% distilled water.
-
The method of incorporating this compound into this vehicle is not explicitly detailed but would likely involve initial dissolution in the ethanol component before adding the other components.
Summary of Formulation Options
| Formulation Component(s) | Application | Final Concentration (min) | Reference |
| DMSO, PEG300, Tween-80, Saline | In vitro / In vivo | ≥ 1 mg/mL | [1] |
| DMSO, SBE-β-CD, Saline | In vitro / In vivo | ≥ 1 mg/mL | [1] |
| DMSO, Corn Oil | In vivo (oral) | ≥ 1 mg/mL | [1] |
| Ethanol, Solutol, Water | In vivo (oral) | Not specified | [1] |
Visualizations
Signaling Pathway
Caption: Simplified TIE-2 signaling pathway inhibited by this compound.
Experimental Workflow: Troubleshooting Insolubility
Caption: Logical workflow for troubleshooting this compound insolubility.
Experimental Workflow: Co-solvent/Surfactant Formulation
References
Technical Support Center: BAY-826 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BAY-826 in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems that may be encountered during in vivo studies with this compound.
Q1: Why am I observing inconsistent anti-tumor efficacy with this compound across different tumor models?
A1: The efficacy of this compound, a potent TIE-2 inhibitor, can be highly dependent on the specific tumor model being used. Published studies have shown that while this compound can significantly prolong survival in some syngeneic mouse glioma models (like SMA-560), it may only show a trend towards prolonged survival or be ineffective in others (such as SMA-497 and SMA-540).[1]
Troubleshooting Steps:
-
Model Selection: Ensure the chosen in vivo model has a high degree of vascularization and reliance on the Angiopoietin/TIE-2 signaling pathway for tumor angiogenesis.
-
Combination Therapy: Consider combining this compound with other treatment modalities. For instance, a synergistic effect on survival has been observed when this compound is combined with irradiation in the SMA-560 glioma model.[1]
-
Dose Optimization: The dosage of this compound may need to be optimized for your specific tumor model. While 100 mg/kg daily by oral gavage has been used effectively, a dose-response study may be necessary.
Q2: I am having difficulty dissolving this compound for in vivo administration. What is the recommended vehicle?
A2: this compound is soluble in DMSO and ethanol.[2] For in vivo oral gavage, a commonly used vehicle is a mixture of 10% Ethanol, 40% Solutol, and 50% distilled water.[3]
Troubleshooting Steps:
-
Vehicle Preparation: Ensure the components of the vehicle are of high purity and are mixed thoroughly.
-
Solubility Check: After dissolving this compound, visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and sonication may aid in dissolution.
-
Alternative Formulations: If solubility issues persist, consider exploring other vehicle formulations. MedChemExpress suggests alternative preparations using PEG300 and Tween-80 or SBE-β-CD in saline for clear solutions.[3]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is a highly potent TIE-2 inhibitor, it also exhibits high-affinity binding to a few other kinases. Kinome screening has revealed that this compound also inhibits TIE-1, DDR1, and DDR2 at nanomolar concentrations.[3][4]
Troubleshooting Steps:
-
Phenotypic Analysis: Carefully observe and document any unexpected phenotypes or toxicities in your animal models. These could potentially be linked to the inhibition of off-target kinases.
-
Target Engagement Studies: If unexpected results are observed, consider performing target engagement studies in your model to confirm the inhibition of TIE-2 and to investigate the potential engagement of off-target kinases in the tumor microenvironment.
-
Control Experiments: Utilize appropriate control groups to distinguish between compound-specific effects and other experimental variables.
Q4: What is the expected mechanism of action of this compound in vivo?
A4: this compound functions as a small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1] By inhibiting TIE-2 phosphorylation, this compound disrupts the signaling cascade initiated by its ligands, the angiopoietins (Ang1 and Ang2). This interference with the Angiopoietin/TIE-2 axis is thought to inhibit tumor angiogenesis and may also modulate the tumor immune microenvironment.[5][6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| TIE-2 Inhibition (IC50) | 1.3 nM (in HUVECs) | [2] |
| TIE-2 Binding Affinity (Kd) | 1.6 nM | [3] |
| Off-Target Binding Affinity (Kd) | TIE-1: 0.9 nM, DDR1: 0.4 nM, DDR2: 1.3 nM | [3][4] |
| In Vivo Dosage (Oral Gavage) | 100 mg/kg daily | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Ethanol (100%)
-
Solutol® HS 15
-
Sterile distilled water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the number of animals to be dosed.
-
Prepare the vehicle by mixing 10% ethanol, 40% Solutol, and 50% sterile distilled water in a sterile conical tube. For example, to prepare 10 mL of the vehicle, mix 1 mL of ethanol, 4 mL of Solutol, and 5 mL of sterile distilled water.
-
Vortex the vehicle mixture thoroughly until a homogenous solution is formed.
-
Add the calculated amount of this compound powder to the prepared vehicle.
-
Vortex the mixture vigorously until the this compound is completely dissolved. If necessary, gentle warming and brief sonication can be used to aid dissolution.
-
Visually inspect the final solution to ensure it is clear and free of any particulate matter before administration.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Glioma Model
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Glioma cell line (e.g., GL261)
-
This compound formulated for oral gavage
-
Vehicle control
-
Standard animal handling and surgical equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture the glioma cells to the desired confluence.
-
Harvest and resuspend the cells in a sterile phosphate-buffered saline (PBS) at a concentration of 1 x 105 cells per 5 µL.
-
Anesthetize the mice and intracranially implant 1 x 105 cells into the striatum.
-
-
Treatment Initiation:
-
Allow the tumors to establish for a predetermined number of days (e.g., 7 days).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 100 mg/kg) or vehicle control daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Monitor the body weight and clinical signs of the mice daily.
-
Measure tumor volume using calipers if using a subcutaneous model, or monitor for neurological symptoms for intracranial models.
-
The primary endpoint is typically overall survival. Euthanize mice when they reach a predetermined endpoint (e.g., significant weight loss, severe neurological symptoms).
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival between treatment and control groups.
-
Visualizations
Signaling Pathway
Caption: The Angiopoietin/TIE-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
Logical Relationship: Troubleshooting Efficacy Issues
Caption: A logical diagram for troubleshooting inconsistent efficacy of this compound in vivo.
References
- 1. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY 826 | Additional RTK Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. The Angiopoietin-2 and TIE Pathway as a Therapeutic Target for Enhancing Antiangiogenic Therapy and Immunotherapy in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of the angiopoietin/Tie2 axis induces immunogenic modulation, which sensitizes human tumor cells to immune attack - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of BAY-826 in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the TIE-2 inhibitor, BAY-826.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a highly potent and selective inhibitor of the TIE-2 receptor tyrosine kinase, with a dissociation constant (Kd) of 1.6 nM.[1] It is frequently used as a chemical probe to study TIE-2 signaling in various biological contexts.
Q2: What are the known off-target kinases for this compound?
A2: Kinome profiling has revealed that this compound can also bind with high affinity to a small number of other kinases. The most significant off-targets identified are TIE-1, Discoidin Domain Receptor 1 (DDR1), Discoidin Domain Receptor 2 (DDR2), and Serine/threonine-protein kinase 10 (LOK, also known as STK10).[1][2]
Q3: How can I differentiate between on-target (TIE-2) and off-target effects in my cellular experiments?
A3: To distinguish between on-target and off-target effects, consider the following strategies:
-
Use a structurally related, inactive control compound: A compound like BAY-309, which is significantly less potent against TIE-2 and its off-targets, can be used as a negative control.[3]
-
Titrate this compound concentration: On-target effects should be observed at lower concentrations consistent with its high affinity for TIE-2, while off-target effects may only appear at higher concentrations.
-
Orthogonal inhibitors: Use other selective inhibitors for the identified off-target kinases to see if they replicate the observed phenotype.
Q4: I am observing unexpected cellular phenotypes with this compound treatment. How can I troubleshoot this?
A4: Unexpected phenotypes may arise from off-target effects. Refer to the troubleshooting guide below for specific experimental approaches to identify the source of these effects. Start by verifying the phosphorylation status of the known off-targets (DDR1, DDR2) in your cell model upon this compound treatment.
Quantitative Data Summary
The following tables summarize the binding affinities and cellular potencies of this compound for its primary target and known off-targets.
Table 1: In Vitro Binding Affinity of this compound
| Target Kinase | Dissociation Constant (Kd) (nM) |
| TIE-2 (TEK) | 1.6 |
| TIE-1 | 0.9 |
| DDR1 | 0.4 |
| DDR2 | 1.3 |
| LOK (STK10) | 5.9 |
Data sourced from kinome profiling studies.[1][2]
Table 2: Cellular Potency of this compound
| Target Kinase | Cellular EC50 (nM) | Assay Type |
| TIE-2 (TEK) | 1.3 | pTIE2 ELISA (HUVEC) |
| TIE-1 | 11 ± 5.6 | NanoBRET |
| DDR1 | 1.5 ± 0.22 | NanoBRET |
| DDR2 | 0.54 ± 0.047 | NanoBRET |
| LOK (STK10) | 110 ± 2.1 | NanoBRET |
EC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cellular context.[1][3]
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to investigate and validate potential off-target effects of this compound.
Protocol 1: Western Blotting for Off-Target Kinase Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of DDR1, a known off-target.
Objective: To determine if this compound inhibits collagen-induced DDR1 phosphorylation in a cellular context.
Materials:
-
Cells expressing DDR1 (e.g., T47-D breast cancer cells)
-
This compound
-
Collagen I
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DDR1 (Tyr792), anti-total DDR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
BSA (Bovine Serum Albumin)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum starve cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with collagen I (e.g., 20 µg/mL) for 15-30 minutes to induce DDR1 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent when detecting phosphoproteins.[4]
-
Incubate the membrane with anti-phospho-DDR1 (Tyr792) antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the signal using a digital imager.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total DDR1 antibody.
-
Troubleshooting Guide for Phospho-Western Blotting:
| Issue | Possible Cause | Suggested Solution |
| No or weak phospho-signal | Inefficient phosphorylation or rapid dephosphorylation. | Ensure the use of fresh phosphatase inhibitors in the lysis buffer. Keep samples on ice at all times.[5] |
| Low abundance of phosphorylated protein. | Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for the target protein.[5] | |
| High background | Non-specific antibody binding. | Optimize the blocking conditions (time and temperature). Use 5% BSA in TBST instead of milk.[4][6] |
| Contamination in buffers. | Use fresh, filtered buffers. Avoid using phosphate-based buffers like PBS, as they can interfere with phospho-specific antibodies.[5] | |
| Inconsistent results | Variability in cell treatment or lysis. | Ensure consistent timing for all treatment and lysis steps. |
| Uneven transfer during blotting. | Verify the transfer efficiency using Ponceau S staining. |
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a method to quantify the binding of this compound to its off-targets in live cells.
Objective: To measure the intracellular affinity of this compound for TIE-1, DDR1, DDR2, and LOK/STK10.
Materials:
-
HEK293 cells
-
Plasmid DNA for NanoLuc®-kinase fusion constructs (for each off-target)
-
Transfection reagent
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate and Nano-Glo® Luciferase Assay Buffer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM®.
-
Add the this compound dilutions and the tracer to the wells containing the transfected cells.
-
Incubate for 2 hours at 37°C.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide for NanoBRET™ Assay:
| Issue | Possible Cause | Suggested Solution |
| Low BRET signal | Low transfection efficiency. | Optimize the transfection protocol, including DNA concentration and transfection reagent volume. |
| Inappropriate tracer concentration. | Titrate the NanoBRET™ Tracer to determine the optimal concentration for each kinase target. | |
| High variability between replicates | Inconsistent cell seeding or reagent addition. | Use a multichannel pipette for consistent reagent addition. Ensure even cell distribution when plating. |
| No dose-response curve | Compound is not cell-permeable or does not bind to the target in cells. | Verify the cell permeability of this compound. Confirm target expression in the cells. |
| Incorrect filter set on the luminometer. | Ensure the correct filters for measuring NanoLuc® and the specific NanoBRET™ Tracer are used. |
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the known off-targets of this compound.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
BAY-826 stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BAY-826 in solution over time. It includes troubleshooting guides and frequently asked questions to ensure the successful implementation of experiments involving this potent TIE-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO.
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For optimal stability, aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Based on manufacturer recommendations, the following storage conditions should be observed:
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. For short-term handling during experiments, solutions should be kept on ice and protected from light.
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: The stability of this compound in aqueous solutions, including cell culture media, is limited due to its low aqueous solubility. When preparing working dilutions, it is crucial to do so immediately before use. Prolonged storage in aqueous media can lead to precipitation and degradation of the compound.
Q5: What is the mechanism of action of this compound?
A5: this compound is a highly potent and selective inhibitor of the TIE-2 receptor tyrosine kinase.[1][2] By binding to the ATP-binding site of the TIE-2 kinase domain, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways involved in angiogenesis and vascular stability.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The compound has come out of solution due to incomplete dissolution or temperature fluctuations. | Gently warm the vial in a 37°C water bath for a few minutes and vortex thoroughly to ensure complete re-dissolution before use. |
| Precipitation or cloudiness in the working solution (e.g., cell culture media). | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The final concentration of DMSO in the working solution is too low to maintain solubility. | Prepare the working dilution immediately before adding it to the cells. Ensure the final concentration of DMSO is sufficient to maintain solubility but does not exceed a level that is toxic to the cells (typically <0.5%). Perform a serial dilution to reach the final desired concentration. |
| Inconsistent or no biological activity observed in experiments. | Degradation of this compound due to improper storage or handling. Inaccurate concentration of the stock solution. The compound has precipitated out of the working solution. | Always use freshly prepared working solutions. Verify the concentration of your stock solution using a spectrophotometer if possible. Before adding to your experimental setup, visually inspect the working solution for any signs of precipitation. |
| Color change in the DMSO stock solution. | Potential degradation or contamination of the DMSO solvent. | DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound.[4] Use high-purity, anhydrous DMSO and store it properly under dry conditions. If a color change is observed, it is recommended to discard the solution and prepare a fresh stock. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Maximum Storage Duration | Key Considerations |
| -80°C | 6 months[1] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month[1] | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. |
| 4°C | Not Recommended | Increased risk of degradation and precipitation. |
| Room Temperature | Not Recommended | Prone to rapid degradation. |
Table 2: Preparation of this compound Working Solutions for In Vivo Studies
The following are example protocols and may require optimization for specific experimental needs.
| Solvent System | Protocol | Final Concentration Example |
| PEG300, Tween-80, Saline | 1. Add 100 µL of 10.0 mg/mL DMSO stock solution to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL Saline to a final volume of 1 mL. | ≥ 1 mg/mL |
| SBE-β-CD in Saline | 1. Add 100 µL of 10.0 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline and mix. | ≥ 1 mg/mL |
| Corn Oil | 1. Add 100 µL of 10.0 mg/mL DMSO stock solution to 900 µL Corn oil and mix. | ≥ 1 mg/mL |
Note: The stability of this compound in these in vivo formulations over time has not been extensively reported. It is recommended to prepare these solutions fresh for each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of this compound solid powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound powder (Molecular Weight: 558.53 g/mol ).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Mandatory Visualization
Caption: Angiopoietin/TIE-2 signaling pathway and the inhibitory action of this compound.
References
Interpreting unexpected results with BAY-826
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BAY-826, a potent and selective TIE-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally available small molecule inhibitor of the receptor tyrosine kinase TIE-2 (Tunica Interna Endothelial Cell Kinase 2).[1][2] It functions by binding to the ATP-binding site of the TIE-2 kinase domain, which blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition disrupts endothelial cell survival, migration, and vascular permeability.[3]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for TIE-2. However, it also shows high affinity for a small number of other kinases. It is highly selective against other angiogenic kinases such as VEGFR, FGFR, or PDGFR.[2][4]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[4]
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in culture medium.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Target Kinase | Dissociation Constant (Kd) |
| TIE-2 (TEK) | 1.6 nM |
| TIE-1 | 0.9 nM |
| DDR1 | 0.4 nM |
| DDR2 | 1.3 nM |
| LOK (STK10) | 5.9 nM |
Data sourced from MedchemExpress and Probechem Biochemicals.[2][4]
Mandatory Visualizations
Caption: Simplified TIE-2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Issue 1: No or reduced inhibition of TIE-2 phosphorylation in Western blot.
-
Question: I am not observing the expected decrease in TIE-2 phosphorylation after treating my cells with this compound. What could be the reason?
-
Answer: There are several potential reasons for this observation. Please consider the following troubleshooting steps:
-
Compound Integrity: Ensure that this compound has been stored correctly at -20°C and that stock solutions have not undergone excessive freeze-thaw cycles.
-
Cellular TIE-2 Expression: Confirm that your cell line expresses sufficient levels of TIE-2. You can verify this by Western blot or qPCR.
-
Stimulation Conditions: TIE-2 phosphorylation is often induced by ligands like Angiopoietin-1 (Ang1). Ensure you are stimulating the cells appropriately before or during this compound treatment. The timing and concentration of the stimulus are critical.
-
This compound Concentration and Incubation Time: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your system. The EC50 for inhibition of TIE-2 autophosphorylation in HUVECs is approximately 1.3 nM.[4] Also, ensure a sufficient pre-incubation time with this compound before stimulating the cells. A pre-incubation of 10 minutes has been reported to be effective.[4]
-
Assay Conditions: High serum concentrations in the culture medium may interfere with the activity of the inhibitor. Consider reducing the serum concentration during the treatment period.
-
Caption: Troubleshooting workflow for lack of TIE-2 phosphorylation inhibition.
Issue 2: Unexpected effects on cell viability or morphology.
-
Question: I am observing unexpected changes in cell viability or morphology that do not seem to be related to TIE-2 inhibition. What could be the cause?
-
Answer: While this compound is highly selective, it does have known off-targets that could contribute to unexpected phenotypes, especially at higher concentrations.
-
Off-Target Effects: this compound also inhibits TIE-1, DDR1, DDR2, and LOK (STK10) with high affinity.[2][4] These kinases are involved in various cellular processes, including cell adhesion, migration, and proliferation. Inhibition of these kinases could lead to the observed effects.
-
Cell Line Dependency: The functional consequences of inhibiting these off-targets can be highly cell-type specific, depending on the expression levels and importance of these kinases in your particular cell line.
-
Dose-Response: High concentrations of this compound may lead to more pronounced off-target effects. It is crucial to use the lowest effective concentration that inhibits TIE-2 phosphorylation to minimize these effects.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Issue 3: Inconsistent results between different experimental models.
-
Question: this compound showed efficacy in one of my cell lines but not in another, or it was effective in vitro but not in my in vivo model. Why might this be?
-
Answer: Discrepancies in the efficacy of this compound across different models can be attributed to several factors.
-
Model-Specific TIE-2 Dependency: The reliance of a particular tumor model on the TIE-2 signaling pathway for growth and survival can vary significantly. Some tumors may have alternative angiogenic pathways that can compensate for TIE-2 inhibition.
-
Pharmacokinetics and Bioavailability: In vivo, the efficacy of this compound depends on its absorption, distribution, metabolism, and excretion (ADME) properties. Suboptimal pharmacokinetics can lead to insufficient drug exposure at the tumor site.
-
Tumor Microenvironment: The tumor microenvironment can influence the response to TIE-2 inhibition. For example, the presence of different levels of angiopoietins or other growth factors can modulate the activity of the pathway.
-
Acquired Resistance: In long-term studies, cells can develop resistance to kinase inhibitors through various mechanisms, such as mutations in the target kinase or upregulation of bypass signaling pathways.[5]
-
Experimental Protocols
Protocol 1: In Vitro TIE-2 Phosphorylation Assay
-
Cell Culture: Plate cells (e.g., HUVECs or glioma cell lines) in appropriate culture medium and grow to 80-90% confluency.[4]
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for 10 minutes at 37°C.[4]
-
Stimulation: Induce TIE-2 phosphorylation by adding a stimulant such as Angiopoietin-1 (e.g., 400 ng/mL) for 20 minutes.[4]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated TIE-2 (p-TIE2) and total TIE-2.
-
Use an appropriate secondary antibody and detect the signal using a chemiluminescence-based method.
-
Quantify the band intensities to determine the relative levels of p-TIE2.
-
Caption: General experimental workflow for an in vitro TIE-2 phosphorylation assay.
References
Technical Support Center: BAY-826 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BAY-826 in cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the TIE-2 receptor tyrosine kinase.[1][2][3] It also exhibits high-affinity binding to TIE-1, DDR1, and DDR2 kinases.[3] Its primary mechanism involves the inhibition of TIE-2 autophosphorylation, a critical step in the downstream signaling cascade that promotes cell survival and proliferation.[1][3]
Q2: In which cell lines has the activity of this compound been evaluated?
A2: The effects of this compound have been studied in various cell lines, including murine glioma cell lines (SMA-497, SMA-540, SMA-560, and GL-261) and Human Umbilical Vein Endothelial Cells (HUVECs).[1][2][3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.
Q4: Can this compound interfere with common colorimetric assays?
A4: While specific interference studies for this compound are not widely published, it is a good laboratory practice to include proper controls to account for any potential interference. Compounds, particularly colored or fluorescent ones, can interfere with the optical readouts of assays like MTT, crystal violet, and neutral red.[4][5][6] It is advisable to run a control plate with this compound in cell-free media to check for any direct reaction with the assay reagents.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents.
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations or due to improper dissolution.
Solutions:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting steps.
-
Edge Effects: To minimize edge effects, avoid using the outer wells of the plate. Instead, fill them with sterile PBS or media to maintain humidity.
-
Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. When adding reagents, place the pipette tip at the same angle and depth in each well.
-
Compound Solubility: Visually inspect the this compound stock solution and working dilutions for any signs of precipitation. If precipitation is observed, gentle warming or sonication may be necessary. Ensure the final DMSO concentration in the culture media is not toxic to the cells (typically <0.5%).
Issue 2: Unexpected Increase in Absorbance/Fluorescence at High this compound Concentrations
Possible Causes:
-
Compound Interference: this compound itself might be colored or fluorescent, or it may interact with the assay dye, leading to a false positive signal.
-
Cellular Stress Response: At certain concentrations, kinase inhibitors can induce a metabolic burst or other stress responses in cells that can temporarily increase the readout of some viability assays (e.g., MTT).
-
Off-Target Effects: At higher concentrations, off-target effects of this compound could lead to unexpected cellular responses.
Solutions:
-
Controls for Interference: Run parallel experiments with cell-free wells containing the same concentrations of this compound and assay reagents to measure any background signal.
-
Alternative Assays: Use a secondary, mechanistically different assay to confirm the results. For example, if using a metabolic assay like MTT, confirm with a dye exclusion assay (e.g., Trypan Blue) or a DNA-binding dye-based assay.
-
Dose-Response Curve Analysis: Carefully examine the entire dose-response curve. A bell-shaped curve or an increase at the highest concentrations may indicate off-target or confounding effects.
Issue 3: IC50 Values Differ Significantly From Published Data or Between Experiments
Possible Causes:
-
Different Experimental Conditions: IC50 values are highly dependent on experimental parameters such as cell type, cell density, incubation time, and the specific assay used.[7][8]
-
This compound Potency: The activity of the compound can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Assay Sensitivity: Different cytotoxicity and cell viability assays have varying sensitivities and may measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).[7]
Solutions:
-
Standardized Protocols: Maintain consistent and well-documented protocols across all experiments.
-
Compound Quality Control: Aliquot stock solutions to minimize freeze-thaw cycles. Periodically check the potency of the compound using a standard cell line and assay.
-
Assay Selection: Choose an assay that is appropriate for the expected mechanism of action of this compound. For a compound that inhibits a proliferation pathway, assays that measure cell number over time may be more informative than endpoint metabolic assays.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| TIE-2 | Biochemical Inhibition (IC50) | 0.5 nM | [2] |
| TIE-2 | TIE-2 Autophosphorylation in HUVECs (EC50) | 1.3 nM | [1][3] |
| TIE-2 | Dissociation Constant (Kd) | 1.6 nM | [1][3] |
| TIE-1 | Dissociation Constant (Kd) | 0.9 nM | [3] |
| DDR1 | Dissociation Constant (Kd) | 0.4 nM | [3] |
| DDR2 | Dissociation Constant (Kd) | 1.3 nM | [3] |
Table 2: Summary of this compound Effects in Glioma Cell Lines
| Cell Line | Assay | Effect | Concentration | Reference |
| SMA-497 | Colony Formation (in combination with radiation) | Reduced colony formation | 0.1 or 1 µM | [2] |
| SMA-540 | Colony Formation (in combination with radiation) | Reduced colony formation | 0.1 or 1 µM | [2] |
| SMA-560 | Colony Formation (in combination with radiation) | Reduced colony formation | 0.1 or 1 µM | [2] |
| GL261 | Colony Formation (in combination with radiation) | Reduced colony formation | 0.1 or 1 µM | [2] |
| SMA-497 | In vivo survival (single agent) | Trend towards prolonged survival | Not specified | [1] |
| SMA-540 | In vivo survival (single agent) | Trend towards prolonged survival | Not specified | [1] |
| SMA-560 | In vivo survival (single agent) | Significant survival benefit | Not specified | [1] |
| SMA-560 | In vivo survival (in combination with radiation) | Synergistic prolongation of survival | 100 mg/kg per day | [1][2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Crystal Violet Assay
This assay quantifies cell viability by staining the DNA of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (100%)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound as described in the MTT protocol.
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 15 minutes at room temperature.
-
Remove the methanol and let the plates air dry completely.
-
Add 50 µL of crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plate with water several times until the water runs clear.
-
Air dry the plate completely.
-
Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the stain.
-
Shake the plate for 15-20 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Neutral Red solution (e.g., 50 µg/mL in warm, serum-free medium)
-
PBS
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After the treatment period, remove the culture medium.
-
Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and gently wash the cells with PBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plate for 10-15 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
Mandatory Visualizations
References
- 1. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Interference of medical contrast media on laboratory testing [hrcak.srce.hr]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to BAY-826 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the TIE-2 inhibitor, BAY-826, in their cancer cell experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
Q1: My cancer cell line shows decreasing sensitivity to this compound over time. How can I confirm and characterize this acquired resistance?
A1: Acquired resistance to targeted therapies like this compound is a common challenge.[1][2] A systematic approach is necessary to confirm and characterize the resistant phenotype.
Experimental Workflow for Characterizing Acquired Resistance:
Detailed Methodologies:
-
Dose-Response Assay (IC50 Determination):
-
Seed parental and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol.[3]
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[4] A significantly higher IC50 in the suspected resistant cells compared to the parental line confirms resistance.[1]
-
-
Western Blot for Phosphorylated Proteins:
-
Lyse parental and resistant cells, untreated and treated with this compound.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated TIE2 (p-TIE2), AKT (p-AKT), and ERK (p-ERK).
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Quantify band intensities to determine the relative phosphorylation levels.
-
-
ELISA for Angiopoietin-2 (Ang2):
-
Culture parental and resistant cells in serum-free media for 48 hours.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Measure the concentration of secreted Ang2 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Q2: I am observing high variability in my IC50 values for this compound across different experiments. What could be the cause and how can I troubleshoot this?
A2: Inconsistent IC50 values can arise from several factors, leading to unreliable data.[1]
Troubleshooting Inconsistent IC50 Values:
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell density can influence drug sensitivity.[1] |
| Drug Preparation and Storage | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Incubation Time | Ensure the incubation time with the drug is consistent across all experiments. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Reagent Quality | Check the expiration dates and proper storage of all assay reagents, including media, serum, and viability assay components. |
Q3: My Western blot for phosphorylated TIE2 (p-TIE2) shows no signal or a very weak signal after this compound treatment. What should I do?
A3: A lack of signal for p-TIE2 can be due to several technical issues.
Troubleshooting Weak or No p-TIE2 Signal:
| Potential Cause | Troubleshooting Steps |
| Low Basal p-TIE2 Levels | Stimulate cells with a TIE2 ligand like Angiopoietin-1 (Ang1) before this compound treatment to induce detectable phosphorylation.[5] |
| Antibody Issues | Ensure the primary antibody is validated for detecting the phosphorylated form of TIE2 and is used at the recommended dilution. |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. |
| Insufficient Protein Loading | Increase the amount of protein loaded onto the gel. |
| Transfer Problems | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to TIE-2 inhibitors like this compound?
A1: While specific resistance mechanisms to this compound are still under investigation, resistance to anti-angiogenic therapies, including TIE-2 inhibitors, can occur through several mechanisms:
-
Upregulation of Compensatory Signaling Pathways: Cancer cells can bypass the inhibition of one signaling pathway by upregulating another. In the context of TIE-2 inhibition, this could involve the activation of other receptor tyrosine kinases (RTKs) like VEGFR, FGFR, or PDGFR, which can also promote angiogenesis and cell survival.[2][6]
-
Alterations in the Angiopoietin/TIE-2 Axis:
-
Increased Angiopoietin-2 (Ang2) Secretion: Ang2 can act as a context-dependent antagonist or partial agonist of TIE-2.[7] Increased secretion of Ang2 by tumor or stromal cells can compete with Ang1 for TIE-2 binding, potentially modulating the receptor's response to inhibitors.[2]
-
Mutations in the TIE-2 Receptor: Although not yet reported for this compound, mutations in the drug-binding site of the target kinase are a common mechanism of acquired resistance to kinase inhibitors.
-
-
Tumor Microenvironment (TME) Contributions: Stromal cells within the TME, such as cancer-associated fibroblasts (CAFs), can secrete various growth factors that promote angiogenesis and reduce the efficacy of anti-angiogenic drugs.[8]
Signaling Pathways Implicated in Resistance:
Q2: How can I generate a this compound resistant cancer cell line in vitro?
A2: Generating a drug-resistant cell line is a time-consuming process that involves continuous exposure of a sensitive parental cell line to escalating doses of the drug.
Protocol for Generating a this compound Resistant Cell Line:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in your parental cell line (e.g., U87MG glioma cells).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Initially, a significant number of cells will die. Monitor the culture closely and replace the drug-containing media every 3-4 days. Once the surviving cells reach 70-80% confluency, passage them and continue culturing in the presence of the same drug concentration.
-
Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).[9]
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50). This process can take several months.[3]
-
Characterize the Resistant Line: Once a resistant line is established, confirm the shift in IC50 and investigate the underlying resistance mechanisms as described in Troubleshooting Q1.
Q3: What in vivo models can be used to study resistance to this compound?
A3: Subcutaneous xenograft models are commonly used to study drug efficacy and resistance in vivo.[10]
Experimental Workflow for In Vivo Resistance Study:
Q4: Are there any strategies to overcome resistance to this compound?
A4: Overcoming resistance often involves combination therapies that target multiple signaling pathways simultaneously.[2][6]
Potential Combination Strategies:
-
Dual TIE-2 and VEGF Inhibition: Since the VEGF pathway is a key driver of angiogenesis and can act as a compensatory pathway, combining this compound with a VEGFR inhibitor may be more effective than monotherapy.[6]
-
Targeting Downstream Effectors: Combining this compound with inhibitors of downstream signaling molecules like PI3K, AKT, or MEK could block the signaling cascade even if upstream resistance mechanisms are present.
-
Modulating the Tumor Microenvironment: Therapies that target stromal components of the TME, such as inhibitors of CAF-secreted factors, could enhance the efficacy of this compound.
Hypothetical IC50 Values for this compound:
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| U87MG (Glioblastoma) | 5.2 | 58.5 | 11.3 |
| HUVEC (Endothelial) | 1.3[11] | 15.8 | 12.2 |
| A549 (Lung Carcinoma) | 12.8 | 145.2 | 11.3 |
Hypothetical Protein Expression in U87MG Cells:
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| p-TIE2 (Y992) | 1.0 | 0.2 |
| Total TIE2 | 1.0 | 1.1 |
| p-AKT (S473) | 1.0 | 2.5 |
| Total AKT | 1.0 | 1.2 |
| Secreted Angiopoietin-2 | 1.0 | 3.8 |
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 3. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Xenograft Model to Study Tumor Dormancy, Tumor Cell Dissemination and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Validation of TIE-2 Inhibition: A Comparative Analysis of BAY-826 and Alternative Agents
A detailed guide for researchers and drug development professionals on the preclinical efficacy of BAY-826, a novel TIE-2 inhibitor, in comparison to other TIE-2 targeting agents. This report provides a comprehensive overview of supporting experimental data, detailed methodologies for key in vivo experiments, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
The angiopoietin-TIE-2 signaling axis is a critical regulator of vascular development, maturation, and stability. Its dysregulation is a hallmark of pathological angiogenesis, a key process in tumor growth and metastasis. Consequently, the TIE-2 receptor has emerged as a promising therapeutic target for anti-angiogenic cancer therapy. This compound is a novel, orally available small-molecule inhibitor of TIE-2 that has shown promise in preclinical studies. This guide provides a comparative analysis of the in vivo validation of this compound, presenting available data alongside other TIE-2 inhibitors, rebastinib and ARRY-614, to aid researchers in evaluating its potential.
Comparative Efficacy of TIE-2 Inhibitors in Preclinical Models
The in vivo efficacy of this compound has been primarily evaluated in syngeneic murine glioma models, where it has demonstrated a significant survival benefit and a reduction in tumor vessel density. While direct comparative studies with other TIE-2 inhibitors in the same models are limited, available data for rebastinib and ARRY-614 in other cancer models provide a basis for a preliminary comparison.
| Compound | Cancer Model | Key Efficacy Readouts | Reference |
| This compound | Syngeneic Murine Glioma (SMA-560) | Significant survival benefit (qualitative) | [1] |
| Syngeneic Murine Glioma (SMA-497, SMA-540) | Trend toward prolonged survival | [1] | |
| Syngeneic Murine Glioma | Decreased vessel densities (qualitative) | [1] | |
| Rebastinib | Orthotopic Mouse Model of Metastatic Mammary Carcinoma | Reduced tumor growth and metastasis | |
| Pancreatic Neuroendocrine Tumor Model | Reduced tumor growth and metastasis | ||
| Glioblastoma Xenograft | Prolonged survival | [2][3] | |
| ARRY-614 | Murine Xenografts of Multiple Myeloma | Inhibited tumor cell growth | [4] |
| Murine Breast Cancer Models | Enhanced efficacy of PD-1 inhibition |
Note: Quantitative data for direct comparison is limited in the publicly available literature. The information presented is based on qualitative descriptions of study outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols employed in the in vivo evaluation of TIE-2 inhibitors.
Syngeneic Murine Glioma Model
This model utilizes immunocompetent mice, allowing for the study of the interplay between the tumor, its microenvironment, and the host immune system.
-
Cell Culture: Murine glioma cell lines (e.g., SMA-560, GL261) are cultured in appropriate media and conditions.
-
Intracranial Implantation: A specific number of tumor cells (e.g., 1 x 105 cells) are stereotactically injected into the brain of syngeneic mice (e.g., C57BL/6 or VM/Dk).
-
Treatment Administration: Once tumors are established, treatment with the TIE-2 inhibitor (e.g., this compound administered orally) is initiated according to a predefined schedule and dosage.
-
Monitoring and Efficacy Evaluation: Mice are monitored daily for clinical signs of tumor progression. Survival is a primary endpoint. At the study endpoint, brains are harvested for histological and immunohistochemical analysis.
Immunohistochemical Analysis of Vessel Density
This technique is used to visualize and quantify the extent of angiogenesis within the tumor.
-
Tissue Preparation: Harvested brains are fixed in formalin and embedded in paraffin. Sections are then cut and mounted on slides.
-
Staining: The sections are stained with an antibody against an endothelial cell marker, most commonly CD31 (PECAM-1).
-
Quantification: The stained sections are imaged, and the vessel density is quantified by counting the number of CD31-positive vessels per unit area (e.g., vessels/mm²).
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action of TIE-2 inhibitors and the experimental approaches used to evaluate them, the following diagrams are provided.
TIE-2 Signaling Pathway
The TIE-2 signaling pathway is activated by its ligands, the angiopoietins (Ang). Angiopoietin-1 (Ang-1) binding to TIE-2 on endothelial cells promotes vessel maturation and stability. In contrast, Angiopoietin-2 (Ang-2), often upregulated in tumors, can act as a context-dependent antagonist or a partial agonist, leading to vessel destabilization and promoting angiogenesis. TIE-2 inhibitors like this compound block the phosphorylation of the TIE-2 receptor, thereby inhibiting downstream signaling.
Caption: TIE-2 signaling is modulated by Ang-1 and Ang-2, and inhibited by this compound.
In Vivo Efficacy Evaluation Workflow
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a TIE-2 inhibitor in a preclinical glioma model.
Caption: Workflow for in vivo evaluation of TIE-2 inhibitors in glioma models.
Conclusion
This compound demonstrates promising in vivo activity as a TIE-2 inhibitor, showing the potential to prolong survival and reduce tumor angiogenesis in preclinical glioma models.[1] While a direct quantitative comparison with other TIE-2 inhibitors like rebastinib and ARRY-614 is challenging due to the lack of head-to-head studies and variations in cancer models, the available data suggest that targeting the TIE-2 pathway is a viable anti-cancer strategy. Further research with standardized models and reporting of quantitative data will be crucial for definitively positioning this compound within the landscape of TIE-2 targeted therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret future in vivo studies in this important area of cancer drug development.
References
- 1. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
BAY-826: A Highly Selective TIE-2 Kinase Inhibitor for Angiogenesis Research
In the landscape of anti-angiogenic therapeutic development, the selective targeting of specific kinase pathways is paramount to achieving efficacy while minimizing off-target effects. BAY-826 has emerged as a potent and highly selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase, a critical regulator of vascular maturation and stability. This guide provides a comparative analysis of the selectivity profile of this compound against other key angiogenic kinases, supported by experimental data, to aid researchers in its effective application.
Unprecedented Selectivity Profile of this compound
Biochemical screening of this compound against a broad panel of 456 kinases has demonstrated its remarkable selectivity. The primary target of this compound is TIE-2 (also known as TEK), for which it exhibits a high binding affinity with a dissociation constant (Kd) of 1.6 nM.[1] Further analysis revealed high-affinity binding to only a few other kinases: TIE-1 (Kd = 0.9 nM), DDR1 (Kd = 0.4 nM), DDR2 (Kd = 1.3 nM), and the serine/threonine-protein kinase LOK (STK10) (Kd = 5.9 nM).[1]
Notably, this compound displays pronounced selectivity against other major angiogenic receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] Inhibition of VEGF-stimulated proliferation in Human Umbilical Vein Endothelial Cells (HUVECs) was only observed at micromolar concentrations of this compound, underscoring its specificity for the TIE-2 pathway.[1]
Comparative Kinase Selectivity Data
To contextualize the selectivity of this compound, the following table summarizes its inhibitory activity against key angiogenic kinases in comparison to several multi-kinase inhibitors known to target angiogenic pathways. The data is presented as the percentage of control (% Ctrl) from KINOMEscan binding assays at a concentration of 100 nM, where a lower percentage indicates stronger binding.
| Kinase Target | This compound (% Ctrl @ 100 nM) | Sorafenib (% Ctrl @ 10 µM) | Pazopanib (Kd, nM) |
| TIE-2 (TEK) | 3.1 | 98 | 23 |
| VEGFR1 (FLT1) | 94 | 1.1 | 10 |
| VEGFR2 (KDR) | 96 | 0.4 | 30 |
| VEGFR3 (FLT4) | 88 | 0.3 | 47 |
| PDGFRα | 91 | 1.2 | 84 |
| PDGFRβ | 89 | 0.8 | 84 |
| FGFR1 | 98 | 4.8 | 420 |
| FGFR2 | 99 | 16 | 630 |
| c-Kit | 44.5 | 0.4 | 74 |
| RET | 71 | 0.6 | 130 |
| DDR1 | 0.1 | 1.1 | 2.2 |
| DDR2 | 1.8 | 1.1 | 3.2 |
| TIE-1 | 15.9 | 99 | 180 |
Data for this compound is from a KINOMEscan assay at 100 nM.[2] Data for Sorafenib is from a KINOMEscan assay at 10 µM.[3] Data for Pazopanib is presented as Kd values (nM) from a KINOMEscan assay.[4]
Experimental Protocols
The selectivity of kinase inhibitors is routinely determined using well-established biochemical assays. The data presented in this guide was primarily generated using the KINOMEscan™ platform, a competition-based binding assay.
KINOMEscan™ Competition Binding Assay
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed as fusions with a DNA tag, most commonly in a bacteriophage system.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., this compound) at a specified concentration is incubated with the kinase-tagged phage and the immobilized ligand.
-
Washing and Elution: Unbound components are washed away. The bound kinase-phage particles are then eluted.
-
Quantification: The amount of eluted kinase-phage is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are reported as the percentage of the DMSO control (% Ctrl), where 100% represents no inhibition and 0% represents complete inhibition. For dose-response curves, the dissociation constant (Kd) is calculated.[3]
Signaling Pathways in Angiogenesis
Understanding the signaling context of this compound's target is crucial for experimental design and data interpretation. Below are simplified diagrams of the Angiopoietin/TIE-2 and VEGF signaling pathways, two central axes in the regulation of angiogenesis.
Caption: Angiopoietin/TIE-2 Signaling Pathway.
Caption: VEGF Signaling Pathway.
Conclusion
References
A Comparative Guide to BAY-826 and Other Small Molecule TIE-2 Inhibitors for Researchers
This guide provides a comprehensive comparison of BAY-826 and other prominent small molecule inhibitors of the TIE-2 receptor tyrosine kinase. Intended for researchers, scientists, and drug development professionals, this document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying signaling pathway to facilitate informed decisions in research and development.
TIE-2 Signaling Pathway: A Critical Regulator of Angiogenesis
The TIE-2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang), play a pivotal role in vasculogenesis and angiogenesis. Dysregulation of the TIE-2 signaling pathway is implicated in various pathologies, including cancer and ocular diseases characterized by abnormal blood vessel formation. The pathway is a key therapeutic target, and small molecule inhibitors are a major focus of drug discovery efforts.
Activation of TIE-2 by its agonist Angiopoietin-1 (Ang1) leads to receptor phosphorylation and the initiation of downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways. These pathways are crucial for endothelial cell survival, proliferation, migration, and the stabilization of blood vessels.
Navigating TIE-2 Signaling: A Comparative Guide to Alternatives for BAY-826
For researchers, scientists, and drug development professionals investigating the pivotal role of the TIE-2 signaling pathway in angiogenesis and vascular stability, the selective inhibitor BAY-826 has been a valuable tool. However, a comprehensive understanding of TIE-2 function necessitates a broader toolkit. This guide provides an objective comparison of key alternatives to this compound, including other inhibitors and a distinct class of TIE-2 activators, supported by experimental data and detailed protocols to empower your research.
The angiopoietin/TIE-2 signaling axis is a critical regulator of vascular development, maturation, and quiescence. Dysregulation of this pathway is implicated in numerous pathologies, including cancer and retinopathies, making it a compelling target for therapeutic intervention. While inhibitors like this compound are instrumental in studying the consequences of TIE-2 blockade, activators offer a complementary approach to explore the therapeutic potential of enhancing TIE-2 signaling. This guide delves into the characteristics of a key alternative TIE-2 inhibitor, Rebastinib, and prominent TIE-2 activators, AKB-9778 and COMP-Ang1, providing a framework for selecting the most appropriate tool for your experimental needs.
TIE-2 Signaling Pathway Overview
The TIE-2 receptor, a tyrosine kinase expressed predominantly on endothelial cells, is activated by its cognate ligands, the angiopoietins (Ang). Angiopoietin-1 (Ang1) is the primary agonist, promoting TIE-2 phosphorylation and downstream signaling cascades that lead to vascular stabilization. Angiopoietin-2 (Ang2) acts as a context-dependent antagonist or partial agonist, often promoting vascular destabilization. A key negative regulator of TIE-2 is the vascular endothelial protein tyrosine phosphatase (VE-PTP), which dephosphorylates and inactivates the receptor.
Figure 1: Simplified TIE-2 Signaling Pathway.
Comparative Analysis of TIE-2 Modulators
This section provides a detailed comparison of this compound with its alternatives. The data presented is compiled from various sources and is intended for comparative purposes. For direct comparisons, it is recommended to evaluate compounds under identical experimental conditions.
TIE-2 Inhibitors: this compound vs. Rebastinib
Both this compound and Rebastinib are potent, small-molecule inhibitors of TIE-2 kinase activity.
| Parameter | This compound | Rebastinib |
| Mechanism of Action | ATP-competitive TIE-2 kinase inhibitor[1] | ATP-competitive TIE-2 kinase inhibitor[2] |
| Potency (Biochemical) | Kd = 1.6 nM[1] | IC50 = 0.82 nM (u-ABL1native), 2 nM (p-ABL1native) |
| Potency (Cellular) | IC50 = 1.3 nM (HUVEC TIE-2 autophosphorylation) | IC50 = 0.058 nM (HUVEC Ang1-stimulated TIE-2 phosphorylation)[3] |
| Selectivity | High affinity for TIE-1, DDR1, DDR2, and LOK[1] | Also inhibits TRKA, TRKB, BCR-ABL, and FLT3. 62-fold more selective for TIE-2 than BCR-ABL[4] |
Note: The selectivity data for this compound and Rebastinib are from different kinase panel screens and should be interpreted with caution for direct comparison.
TIE-2 Activators: AKB-9778 and COMP-Ang1
In contrast to inhibitors, TIE-2 activators enhance receptor signaling. AKB-9778 is a small molecule that inhibits the negative regulator VE-PTP, while COMP-Ang1 is an engineered protein agonist.
| Parameter | AKB-9778 (Razuprotafib) | COMP-Ang1 |
| Mechanism of Action | VE-PTP inhibitor, leading to increased TIE-2 phosphorylation[5] | Engineered Angiopoietin-1 variant; direct TIE-2 agonist[6] |
| Potency | IC50 = 17 pM for VE-PTP inhibition[7] | More potent than native Ang1 in inducing TIE-2 phosphorylation |
| Cellular Effects | Induces TIE-2, Akt, and ERK phosphorylation in HUVECs.[5] Enhances Ang1-induced TIE-2 phosphorylation.[5] | Induces TIE-2 and Akt phosphorylation. Promotes endothelial cell migration and tube formation.[6] |
| Selectivity | Highly selective for VE-PTP, with some activity against HPTPη and HPTPγ[7] | Specific for the TIE-2 receptor. |
Experimental Protocols
To facilitate the experimental application of these compounds, detailed protocols for key assays are provided below.
In Vitro TIE-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on TIE-2 kinase activity.
Figure 2: General workflow for an in vitro TIE-2 kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Dilute recombinant human TIE-2 kinase to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare a stock solution of the substrate (e.g., Poly(Glu,Tyr) 4:1) in water.
-
Prepare a stock solution of ATP in water.
-
Prepare serial dilutions of the test compound (e.g., Rebastinib) and a vehicle control (e.g., DMSO).
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase, substrate, and 1x Kinase Assay Buffer.
-
Add the test compound or vehicle control to the respective wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega), following the manufacturer's instructions. Luminescence is proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for TIE-2 Phosphorylation
This protocol details the detection of TIE-2 phosphorylation in endothelial cells (e.g., HUVECs) in response to activators or inhibitors.
Protocol:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
For inhibitor studies, pre-incubate cells with the inhibitor (e.g., this compound, Rebastinib) for 1-2 hours.
-
Stimulate the cells with a TIE-2 agonist (e.g., Angiopoietin-1) for 15-30 minutes. For activator studies (e.g., AKB-9778), treat cells directly with the activator for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-TIE-2 (e.g., anti-p-TIE2 Tyr992) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total TIE-2 for normalization.
-
Quantify band intensities to determine the relative levels of TIE-2 phosphorylation.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis, and can be modulated by TIE-2 signaling.
Figure 3: Workflow for the endothelial cell tube formation assay.
Protocol:
-
Plate Preparation:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a 96-well plate with Matrigel® and incubate at 37°C for 30-60 minutes to allow it to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend endothelial cells in a serum-free or low-serum medium containing the test compound (inhibitor or activator) or vehicle control.
-
Seed the cells onto the solidified Matrigel®.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Endothelial Cell Transwell Migration Assay
This assay measures the chemotactic migration of endothelial cells, a process influenced by TIE-2 signaling.[8]
Protocol:
-
Chamber Preparation:
-
Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., VEGF or serum-containing medium) to the lower chamber.
-
-
Cell Seeding:
-
Resuspend serum-starved endothelial cells in a serum-free medium containing the test compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C for 4-24 hours to allow cells to migrate through the membrane towards the chemoattractant.
-
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of migrated cells in several microscopic fields to quantify cell migration.
-
Conclusion
The study of TIE-2 signaling is crucial for understanding vascular biology and developing novel therapeutics. While this compound is a potent and selective TIE-2 inhibitor, a comprehensive investigation of this pathway can be significantly enhanced by utilizing a broader range of molecular tools. Rebastinib offers an alternative potent TIE-2 inhibitor, while activators such as the VE-PTP inhibitor AKB-9778 and the engineered agonist COMP-Ang1 provide the means to explore the functional consequences of enhanced TIE-2 signaling. The selection of the appropriate tool will depend on the specific research question, with inhibitors being ideal for loss-of-function studies and activators for gain-of-function and therapeutic potential assessments. The data and protocols provided in this guide serve as a valuable resource for researchers to design and execute robust experiments to further unravel the complexities of the TIE-2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting VE-PTP activates TIE2 and stabilizes the ocular vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tie1: an orphan receptor provides context for angiopoietin-2/Tie2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
BAY-826: A Comparative Analysis of Cross-Reactivity with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of BAY-826, a potent inhibitor of the TIE-2 receptor tyrosine kinase, with other related kinases. The data presented is intended to assist researchers in evaluating the selectivity profile of this compound and to provide essential experimental details for reproducibility.
Executive Summary
This compound is a highly selective inhibitor of the TIE-2 receptor, a key regulator of angiogenesis.[1][2][3] However, comprehensive kinase profiling has revealed a degree of cross-reactivity with a small subset of other receptor tyrosine kinases. This guide outlines the binding affinities of this compound for its primary target and notable off-targets, providing valuable insights for its application in preclinical and clinical research.
Cross-Reactivity Profile of this compound
The selectivity of this compound has been extensively profiled against a panel of 456 kinases. The results indicate that besides its high affinity for TIE-2, this compound also binds to TIE-1, DDR1, DDR2, and the serine/threonine kinase LOK (STK10) with high affinity.[1][2] The dissociation constants (Kd) for these interactions are summarized in the table below.
| Target Kinase | Dissociation Constant (Kd) in nM | Kinase Family |
| TIE-2 (TEK) | 1.6 | Receptor Tyrosine Kinase |
| TIE-1 | 0.9 | Receptor Tyrosine Kinase |
| DDR1 | 0.4 | Receptor Tyrosine Kinase |
| DDR2 | 1.3 | Receptor Tyrosine Kinase |
| LOK (STK10) | 5.9 | Serine/Threonine Kinase |
Table 1: Comparative Binding Affinities of this compound. This table summarizes the dissociation constants (Kd) of this compound for its primary target, TIE-2, and its significant off-target kinases. The data is derived from comprehensive kinase screening assays.
Notably, this compound demonstrates high selectivity against other key angiogenic kinases such as VEGFR, FGFR, and PDGFR, where it only shows effects at micromolar concentrations.[1][2]
Signaling Pathways
To understand the potential biological consequences of this compound's cross-reactivity, it is crucial to consider the signaling pathways regulated by its primary target and off-targets.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Tie1: an orphan receptor provides context for angiopoietin-2/Tie2 signaling [jci.org]
Validating the On-Target Effects of BAY-826: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of BAY-826, a potent and selective inhibitor of the TIE-2 receptor tyrosine kinase. By leveraging knockout models and a suite of biochemical and cellular assays, researchers can unequivocally establish the mechanism of action and specificity of this compound.
Introduction to this compound
This compound is a small molecule inhibitor primarily targeting the angiopoietin receptor TIE-2, a key regulator of angiogenesis and vascular stability.[1] It has demonstrated efficacy in preclinical models of diseases such as glioblastoma.[2] While biochemical assays have established its high affinity for TIE-2, validating its on-target effects in a cellular and in vivo context is crucial for its development as a therapeutic agent. Knockout models provide the gold standard for such validation by offering a definitive genetic control.
This compound Target Profile
Biochemical screening has revealed that while this compound is a potent inhibitor of TIE-2, it also exhibits high affinity for a small number of other kinases. Understanding this off-target profile is critical for interpreting experimental results and predicting potential side effects.
| Target | Dissociation Constant (Kd) | Reference |
| TIE-2 (TEK) | 1.6 nM | |
| TIE-1 | 0.9 nM | [1] |
| DDR1 | 0.4 nM | [1] |
| DDR2 | 1.3 nM | [1] |
| LOK (STK10) | 5.9 nM | [1] |
The Role of Knockout Models in Target Validation
The central hypothesis for validating the on-target effects of this compound is that the cellular or physiological effects of the inhibitor will be absent in a model system where the target protein is not present. This is achieved by using knockout (KO) cell lines or animal models.
Logical Framework for Knockout Validation
Caption: Knockout validation workflow for this compound.
This approach provides the most rigorous evidence that the observed effects of this compound are mediated through its intended target, TIE-2. Similar strategies can be employed using knockout models for the identified off-targets (TIE-1, DDR1, DDR2) to confirm that the observed phenotype is not a result of their inhibition.
Experimental Protocols for On-Target Validation
A multi-pronged approach combining cellular and biochemical assays is recommended to robustly validate the on-target effects of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[2][3]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 25°C.[2][4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble TIE-2 (or other targets) by Western blot or other quantitative protein detection methods.
-
Interpretation: A positive result is a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle-treated samples, indicating that this compound binding has stabilized the target protein.
In Vitro Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of its target kinases.
Caption: In vitro kinase activity assay workflow.
-
Reaction Setup: In a microplate, combine the recombinant TIE-2 kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) or a specific peptide substrate), and kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Often, a radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) is used.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: The method of detection depends on the assay format. For radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured.[5] For fluorescence- or luminescence-based assays, the signal is read on a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Western Blotting for Target Phosphorylation in Knockout Cells
This is a key experiment to demonstrate that this compound inhibits the phosphorylation of its target in a target-dependent manner.
Caption: Western blot validation in knockout cells.
-
Cell Culture and Treatment: Culture wild-type (WT) and TIE-2 knockout (KO) cells. Starve the cells (e.g., in serum-free media) and then stimulate with an agonist like Angiopoietin-1 (Ang-1) to induce TIE-2 phosphorylation. Treat the cells with this compound or vehicle.
-
Sample Preparation: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[6] Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with a suitable blocking agent, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST), to prevent non-specific antibody binding. Avoid using milk for blocking when detecting phosphoproteins.[6]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TIE-2 (p-TIE-2). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total TIE-2.[1]
-
Interpretation: this compound should reduce the p-TIE-2 signal in WT cells in a dose-dependent manner. In TIE-2 KO cells, there should be no detectable p-TIE-2 or total TIE-2 signal, confirming the antibody's specificity and demonstrating that the effect of this compound is TIE-2 dependent.
Comparison of Alternatives
While this compound is a potent TIE-2 inhibitor, other compounds also target this pathway. A comparative analysis using the methodologies described above is essential for contextualizing its potency and selectivity.
| Compound | Target(s) | Reported IC50/Kd | Selectivity Notes | Reference |
| This compound | TIE-2, TIE-1, DDR1/2, LOK | 1.6 nM (Kd for TIE-2) | Highly selective against VEGFR, FGFR, PDGFR. | [1] |
| Rebastinib | TIE-2, VEGFRs, Bcr-Abl | 3.8 nM (IC50 for TIE-2) | Multi-kinase inhibitor. | N/A |
| Linifanib (ABT-869) | TIE-2, VEGFRs, PDGFRs | 4 nM (IC50 for TIE-2) | Pan-receptor tyrosine kinase inhibitor. | [7] |
Note: Data for Rebastinib and Linifanib are for comparative purposes and may not have been generated under identical assay conditions as this compound.
Conclusion
Validating the on-target effects of this compound requires a rigorous, multi-faceted approach. The use of knockout models is indispensable for unequivocally demonstrating that the biological effects of this compound are mediated through its intended target, TIE-2. By combining data from cellular thermal shift assays, in vitro kinase assays, and western blotting in wild-type versus knockout cells, researchers can build a comprehensive and compelling data package to support the continued development of this compound as a selective TIE-2 inhibitor. This guide provides the foundational experimental frameworks to achieve this critical step in drug development.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro protein kinase assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
A Head-to-Head Comparison of BAY-826 and Sunitinib in Glioma: A Preclinical and Clinical Data Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two targeted therapies, BAY-826 and sunitinib, for the treatment of glioma. It is important to note that to date, no direct head-to-head preclinical or clinical studies have been published comparing these two agents. This guide, therefore, synthesizes available data from independent studies to offer a comparative overview of their mechanisms of action, preclinical efficacy, and clinical evaluation in the context of glioma.
Mechanism of Action: Distinct Targeting Strategies
This compound and sunitinib exhibit fundamentally different mechanisms of action, targeting distinct signaling pathways involved in tumor angiogenesis and growth.
This compound is a novel, highly potent, and orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase[1]. The TIE-2 signaling pathway, primarily activated by angiopoietins, plays a crucial role in vascular maturation and stability. In the context of glioma, which is a highly vascularized tumor, inhibition of TIE-2 is being explored as a therapeutic strategy to disrupt the tumor vasculature[1].
Sunitinib , on the other hand, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its targets include vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET)[2][3][4]. By inhibiting these RTKs, sunitinib disrupts key pathways involved in tumor angiogenesis, proliferation, and survival[2][5].
Preclinical Efficacy in Glioma Models
Both this compound and sunitinib have demonstrated anti-tumor activity in preclinical glioma models. However, the extent of this efficacy and the models used differ.
This compound has been evaluated in syngeneic murine glioma models. As a single agent, it showed a trend towards prolonged survival in two of four models (SMA-497 and SMA-540) and a significant survival benefit in one model (SMA-560)[1]. When combined with irradiation, this compound provided a synergistic prolongation of survival in the SMA-560 model[1]. The anti-tumor effect was associated with decreased vessel densities and increased leukocyte infiltration[1].
Sunitinib has been studied more extensively in preclinical settings. In various glioma cell lines, sunitinib has been shown to induce cell death, with concentrations as low as 5 µM causing changes in cell morphology and 10 µM leading to massive cell death[6]. In vivo studies using mouse models of human glioblastoma demonstrated that oral administration of sunitinib improved median survival by 36%[5]. This was accompanied by a 74% reduction in microvessel density and an increase in tumor necrosis[5]. Sunitinib's effects are thought to be mediated primarily through the inhibition of VEGFR2 and PI3K pathways[6][7].
| Parameter | This compound | Sunitinib |
| Glioma Models | Syngeneic murine glioma models (SMA-497, SMA-540, SMA-560)[1] | Rat glioma (F98), human glioblastoma (U87MG, GL15), and others[5][6] |
| Single Agent Efficacy | Trend towards prolonged survival in 2/4 models; significant survival benefit in 1/4 models[1] | Induces glioma cell death in vitro[6]; improved median survival by 36% in an in vivo model[5] |
| Combination Therapy | Synergistic survival benefit with irradiation in one model[1] | Can amplify the effects of temozolomide in glioma cells[6] |
| Effect on Angiogenesis | Decreased vessel densities[1] | 74% reduction in microvessel density[5] |
| Other Effects | Increased leukocyte infiltration[1] | Increased tumor necrosis[5]; reduces tumor-induced neurodegeneration[6] |
Experimental Protocols
The methodologies employed in the preclinical evaluation of this compound and sunitinib are crucial for interpreting the results. Below are summaries of the key experimental protocols.
This compound Preclinical Study Protocol
-
Cell Lines and Animal Models: Syngeneic murine glioma cell lines (SMA-497, SMA-540, SMA-560) were used. The tumors were intracranially implanted in syngeneic mice[1].
-
Drug Administration: this compound was administered orally[1].
-
In Vitro Assays: TIE-2 phosphorylation assays were conducted in glioma cells to confirm target engagement[1].
-
In Vivo Analysis: Survival was the primary endpoint. Tumor analysis included immunohistochemistry to assess vessel density and leukocyte infiltration[1].
Sunitinib Preclinical Study Protocols
-
Cell Lines and Animal Models: A variety of glioma cell lines have been used, including rat F98 cells and human U87MG and GL15 cells[5][6]. Orthotopic xenograft models in athymic mice are common for in vivo studies[5].
-
Drug Administration: Sunitinib is orally bioavailable and was administered as such in animal studies, for example, at a dose of 80 mg/kg[5][8].
-
In Vitro Assays: Cell viability was assessed using MTT assays. Invasion assays were performed using spheroids in Matrigel. Western blotting was used to analyze protein phosphorylation[5][6].
-
In Vivo Analysis: Survival was a key endpoint. Tumor tissues were analyzed for microvessel density (using von Willebrand factor staining), necrosis, and cell proliferation (using MIB antibody)[5].
Clinical Trial Data in Glioma
The clinical development status of this compound and sunitinib in glioma is markedly different.
This compound: There is currently no publicly available data from clinical trials of this compound in glioma patients.
Sunitinib: Sunitinib has been evaluated in phase II clinical trials for recurrent malignant glioma. However, the results have been disappointing. In a study of patients with recurrent glioblastoma (GB) and anaplastic astrocytoma (AA), sunitinib did not demonstrate significant anti-glioma activity[9]. There were no partial or complete responses in either cohort, and progression-free survival at 6 months was 16.7% for GB and 21.5% for AA[9]. Another phase II trial of sunitinib for recurrent malignant gliomas was stopped for futility[10].
| Trial Identifier | Phase | Patient Population | Key Findings |
| NCT00310258 | II | Recurrent Glioblastoma and Anaplastic Astrocytoma | No significant anti-glioma activity; no partial or complete responses. PFS6 was 16.7% for GB and 21.5% for AA.[9] |
| NCT00923117 | II | Recurrent Malignant Glioma | Trial stopped for futility due to low probability of meeting the primary endpoint of 6-month progression-free survival.[10] |
Conclusion
This comparative guide, based on a synthesis of available independent studies, highlights the distinct therapeutic approaches of this compound and sunitinib for glioma. This compound represents a targeted strategy focused on the TIE-2 pathway, with preclinical data suggesting potential efficacy, particularly in combination with radiotherapy. Sunitinib offers a broader, multi-targeted approach against several RTKs involved in angiogenesis and tumor growth. While sunitinib has also shown promise in preclinical models, it has unfortunately failed to translate into significant clinical benefit for patients with recurrent malignant glioma.
The future development of this compound for glioma will likely depend on further preclinical validation and eventual clinical trials. For sunitinib, its role in glioma treatment appears limited based on current clinical evidence. This indirect comparison underscores the importance of distinct molecular targets and the challenge of translating preclinical findings into clinical success in the complex landscape of glioma therapy. A direct comparative study would be necessary to definitively assess the relative efficacy of these two agents.
References
- 1. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase II trial of concurrent sunitinib, temozolomide, and radiotherapy with adjuvant temozolomide for newly diagnosed MGMT unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sunitinib impedes brain tumor progression and reduces tumor-induced neurodegeneration in the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A prospective phase II single-institution trial of sunitinib for recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Preclinical Comparative Guide to BAY-826: A Novel TIE-2 Inhibitor for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the available preclinical data for BAY-826, a novel and potent small molecule inhibitor of the TIE-2 receptor tyrosine kinase. The data is presented in comparison with other relevant TIE-2 inhibitors, offering insights into its potential as a therapeutic agent for highly vascularized tumors such as glioblastoma.
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat, with high rates of recurrence and resistance to conventional therapies. The tumor's extensive and abnormal vasculature, driven by pathways such as the Angiopoietin-TIE-2 signaling axis, presents a key therapeutic target. This compound has emerged as a highly selective and potent TIE-2 inhibitor with promising preclinical activity. This guide summarizes the in vitro and in vivo data for this compound and compares its performance with other TIE-2 targeting agents, providing a valuable resource for researchers in the field of oncology and drug development.
Data Presentation: Comparative Analysis of TIE-2 Inhibitors
The following tables summarize the key preclinical data for this compound and a selection of other TIE-2 inhibitors.
Table 1: In Vitro Potency and Selectivity of TIE-2 Inhibitors
| Compound | Target(s) | TIE-2 Binding Affinity (Kd) | TIE-2 Inhibition (IC50) | Other Notable Kinase Targets (IC50/Kd) |
| This compound | TIE-2 | 1.6 nM [1][2][3] | ~1.3 nM (EC50 for autophosphorylation)[1] | TIE-1 (0.9 nM), DDR1 (0.4 nM), DDR2 (1.3 nM), LOK (5.9 nM)[1][3] |
| Linifanib (ABT-869) | VEGFR, PDGFR, TIE-2 | Not Reported | 170 nM[4] | KDR (4 nM), FLT1 (3 nM), PDGFRβ (66 nM), FLT3 (4 nM) |
| Regorafenib | Multi-kinase | Not Reported | 4.2 - 311 nM[5] | VEGFR1/2/3, PDGFRβ, Kit, RET, Raf-1[5] |
| Trebananib (AMG 386) | Angiopoietin-1 and -2 | Not Applicable (Peptibody) | Not Applicable | Neutralizes Ang1 and Ang2, preventing TIE-2 binding[6][7] |
Table 2: Preclinical In Vivo Efficacy of TIE-2 Inhibitors in Glioma Models
| Compound | Glioma Model | Dosing | Key Findings | Median Survival |
| This compound | Syngeneic murine glioma (SMA-497, SMA-540, SMA-560) | Oral gavage (25, 50, 100 mg/kg)[1] | Trend toward prolonged survival (SMA-497, SMA-540); Significant survival benefit (SMA-560)[8]. Synergistic prolongation of survival with irradiation (SMA-560)[8]. Decreased vessel density and increased leukocyte infiltration[8]. | Data not yet publicly available. |
| Linifanib (ABT-869) | Orthotopic rat glioma | 10 mg/kg, twice daily, oral | Significant tumor growth inhibition (58% reduction in tumor volume)[3][9]. Reduced tumor perfusion and microvessel permeability[3]. | Data not yet publicly available. |
| Regorafenib | Recurrent Glioblastoma (Clinical - REGOMA trial) | 160 mg once daily (3 weeks on/1 week off) | Improved overall survival compared to lomustine in patients with recurrent glioblastoma[5][10]. | 7.4 months (vs. 5.6 months for lomustine)[10] |
| Trebananib (AMG 386) | Not specifically reported in glioma models | Intravenous | Anti-angiogenic and anti-tumor activities in various cancer models[11]. | Data not yet publicly available for glioma models. |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro TIE-2 Phosphorylation Assay (Western Blot)
This protocol is a generalized procedure for assessing the inhibition of TIE-2 phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or glioma cell lines (e.g., SMA-497, SMA-540, SMA-560) in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a TIE-2 agonist, such as Angiopoietin-1 (Ang1) or a phosphatase inhibitor like sodium orthovanadate (Na3VO4), for 15-30 minutes to induce TIE-2 autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Immunoprecipitation (Optional, for enhanced signal):
-
Incubate 200-500 µg of protein lysate with an anti-TIE-2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg of total lysate or the entire immunoprecipitate) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated TIE-2 (p-TIE2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Strip the membrane and re-probe with an antibody against total TIE-2 to normalize for protein loading.
-
Quantify the band intensities to determine the extent of TIE-2 phosphorylation inhibition by this compound.
-
In Vivo Orthotopic Glioma Model
This protocol describes the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of this compound.
-
Cell Preparation and Animal Model:
-
Culture murine glioma cells (e.g., GL261, SMA-560) in appropriate media. Harvest the cells during the logarithmic growth phase and resuspend them in sterile, serum-free media or PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells per 5 µL.
-
Use immunocompetent syngeneic mice (e.g., C57BL/6 for GL261) or immunodeficient mice (e.g., nude mice for human cell lines) of 6-8 weeks of age.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Secure the mouse in a stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole at the desired coordinates in the cerebral cortex (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject the glioma cell suspension into the brain parenchyma at a specific depth (e.g., 3 mm) using a Hamilton syringe.
-
After injection, leave the needle in place for 5-10 minutes to prevent reflux of the cell suspension.
-
Slowly withdraw the needle and close the scalp incision with sutures or surgical clips.
-
Administer analgesics post-surgery as per institutional guidelines.
-
-
Drug Administration and Monitoring:
-
Allow the tumors to establish for 5-7 days post-implantation.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally via gavage at the desired dose and schedule. The control group receives the vehicle.
-
Monitor the health of the mice daily, including body weight and neurological symptoms.
-
Tumor growth can be monitored non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
-
Efficacy Assessment and Tissue Collection:
-
The primary endpoint is overall survival. Monitor the mice until they reach a humane endpoint (e.g., significant weight loss, severe neurological deficits).
-
At the end of the study or when mice are euthanized, collect the brains for histological and immunohistochemical analysis.
-
Fix the brains in formalin and embed in paraffin.
-
Perform H&E staining to confirm tumor presence and morphology.
-
Conduct immunohistochemistry for markers of angiogenesis (e.g., CD31), cell proliferation (e.g., Ki-67), and immune cell infiltration (e.g., CD45, CD8).
-
Discussion and Future Directions
The preclinical data for this compound demonstrates its high potency and selectivity for TIE-2, translating into promising in vivo efficacy in syngeneic glioma models. The observed decrease in vessel density and increase in leukocyte infiltration suggest a dual mechanism of action, impacting both tumor angiogenesis and the tumor microenvironment.
While direct quantitative comparisons of in vivo efficacy with other TIE-2 inhibitors in the same glioma models are not yet available in the public domain, the potent in vitro profile of this compound is noteworthy. Further studies are warranted to establish a more definitive comparative efficacy profile and to explore its potential in combination with other therapeutic modalities, such as immunotherapy and standard-of-care chemotherapy, for the treatment of glioblastoma and other highly vascularized tumors. The synergistic effect observed with irradiation in one glioma model is particularly encouraging and merits further investigation.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It does not constitute medical advice.
References
- 1. In Vivo Assay With an Orthotopic Glioblastoma Model [bio-protocol.org]
- 2. Video: An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy [jove.com]
- 3. A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869), produces functional and structural changes in tumor vasculature in an orthotopic rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.origene.com [cdn.origene.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 11. nacalai.com [nacalai.com]
Safety Operating Guide
Navigating the Safe Disposal of BAY-826: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like the TIE-2 inhibitor BAY-826 are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, grounded in general principles for the safe management of kinase inhibitors.
While a specific Safety Data Sheet (SDS) for this compound (CAS Number: 1448316-08-2) was not publicly available at the time of this writing, the following procedures are based on best practices for the disposal of similar potent, solid chemical compounds used in research settings. It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines and to review the supplier's SDS upon receipt of the compound.
Core Disposal Protocol
The primary objective when disposing of this compound is to prevent its release into the environment and to mitigate any potential for accidental exposure. As a potent kinase inhibitor, it should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
-
Waste Collection:
-
All solid waste contaminated with this compound, including unused compound, empty vials, and contaminated consumables (e.g., pipette tips, weighing paper), should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and should have a secure lid to prevent spillage.
-
Label the container with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent (e.g., DMSO, ethanol), the resulting solution must be disposed of as hazardous liquid waste.
-
Collect all liquid waste containing this compound in a designated, sealed, and properly labeled waste container.
-
Never dispose of solutions containing this compound down the drain.
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that may have come into contact with this compound. A suitable decontamination solution, as recommended by your EHS department, should be used.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
-
-
Storage Pending Disposal:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management vendor. These vendors are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for specific disposal methods) could be obtained. Researchers must refer to the specific SDS provided by the manufacturer for such information.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal procedure outlined above is based on general laboratory safety principles for handling potent chemical compounds.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and actions required.
Caption: Logical workflow for the safe disposal of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
